Chlopynostat
Description
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Properties
Molecular Formula |
C22H17ClN4O2 |
|---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[(7-chloro-4-oxoquinazolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C22H17ClN4O2/c23-16-9-10-17-20(11-16)25-13-27(22(17)29)12-14-5-7-15(8-6-14)21(28)26-19-4-2-1-3-18(19)24/h1-11,13H,12,24H2,(H,26,28) |
InChI Key |
PWFURDNJVAEXOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=NC4=C(C3=O)C=CC(=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chlopynostat's Mechanism of Action in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlopynostat has emerged as a potent and selective inhibitor of histone deacetylase 1 (HDAC1), demonstrating significant pro-apoptotic effects, particularly in chronic lymphocytic leukemia (CLL) cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced apoptosis. The core of its action lies in the reactivation of the STAT4/p66Shc signaling axis, a critical pathway often suppressed in malignant cells. By inhibiting HDAC1, this compound initiates a cascade of events including the upregulation of STAT4 and its downstream target p66Shc, leading to mitochondrial dysfunction, modulation of Bcl-2 family proteins, and the activation of the caspase cascade, ultimately culminating in programmed cell death. This document details the signaling pathways, presents available quantitative data, and provides comprehensive experimental protocols for the key assays used to elucidate this mechanism.
Core Mechanism of Action: HDAC1 Inhibition and Reactivation of the STAT4/p66Shc Axis
This compound exerts its pro-apoptotic effects primarily through the selective inhibition of HDAC1. In malignancies such as CLL, HDAC1 is often overexpressed and contributes to the epigenetic silencing of tumor suppressor genes, including those involved in apoptosis. This compound's inhibition of HDAC1 reverses this suppression, leading to the re-expression of key apoptotic regulators.
A pivotal study by Rossi et al. (2024) identified this compound as a potent HDAC1 inhibitor that induces marked apoptosis in CLL cells.[1] The central mechanism elucidated is the upregulation of the STAT4/p66Shc apoptotic pathway.[1] STAT4, a transcription factor, is often deficient in CLL cells, leading to the downregulation of its target, p66Shc, a protein crucial for mediating oxidative stress-induced apoptosis.[1] this compound treatment leads to an upregulation of both STAT4 and p66Shc protein expression, thereby restoring this critical apoptotic machinery.[1]
Signaling Pathway Overview
The proposed signaling cascade for this compound-induced apoptosis is as follows:
Upon entering the cell, this compound inhibits HDAC1, leading to the re-expression of the STAT4 transcription factor. STAT4 then promotes the transcription of the p66Shc gene. The p66Shc protein translocates to the mitochondria, where it is believed to increase the production of reactive oxygen species (ROS).[2][3] This oxidative stress, in turn, modulates the balance of pro- and anti-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and the activation of the caspase cascade, culminating in apoptosis.[4]
Quantitative Data
The following tables summarize the key quantitative data available for this compound and the general effects of HDAC inhibitors on apoptotic markers.
| Compound | Target | IC50 | Cell Line | Reference |
| This compound (6c) | HDAC1 | 67 nM | - | [1] |
Table 1: Inhibitory Concentration of this compound.
| Treatment | Cell Line | Apoptotic Cells (%) | Fold Change in Protein Expression | Assay |
| This compound | CLL Cells | Marked Increase | STAT4: Upregulated, p66Shc: Upregulated | Flow Cytometry, Western Blot |
| HDAC Inhibitor (General) | Various Cancer Cells | Varies (e.g., 20-60%) | Bcl-2: Downregulated, Bax: Upregulated, Cleaved Caspase-3: Upregulated | Annexin V/PI, Western Blot |
Table 2: Pro-apoptotic Effects of this compound and General HDAC Inhibitors. (Note: Specific quantitative values for this compound's effect on apoptosis percentage and protein fold change are not publicly available and are represented here based on the qualitative descriptions in the literature.)
Detailed Experimental Protocols
The following are detailed protocols for the key experiments used to investigate the mechanism of this compound-induced apoptosis.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Seed cells (e.g., CLL cells) in appropriate culture plates at a density of 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48 hours).
-
-
Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (containing detached apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine with the collected medium.
-
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
-
Incubation:
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect and quantify changes in the expression levels of key proteins in the apoptotic pathway.
Experimental Workflow:
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT4, anti-p66Shc, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with Tween 20)
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse this compound-treated and control cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin).
-
Caspase-3 Activity Assay (Flow Cytometry)
This assay specifically measures the activity of the executioner caspase-3.
Materials:
-
NucView® 488 Caspase-3 Assay Kit for Live Cells or similar
-
PBS
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound as described previously.
-
-
Staining:
-
Harvest approximately 0.2 x 10^6 cells.
-
Resuspend the cells in a suitable buffer (e.g., PBS or culture medium).
-
Add the Caspase-3 substrate (e.g., NucView® 488 at a final concentration of 5 µM).
-
-
Incubation:
-
Incubate the cells for 25-30 minutes at room temperature, protected from light.
-
-
Analysis:
-
Analyze the samples directly by flow cytometry without washing.
-
Measure the fluorescence intensity in the appropriate channel (e.g., FITC channel for NucView® 488).
-
Conclusion
This compound represents a promising therapeutic agent that induces apoptosis in cancer cells, particularly in CLL, through a distinct mechanism of action. Its ability to inhibit HDAC1 and subsequently reactivate the STAT4/p66Shc apoptotic pathway highlights the potential of epigenetic modulators in cancer therapy. The detailed understanding of its downstream effects on mitochondrial function, Bcl-2 family proteins, and caspase activation provides a solid foundation for further preclinical and clinical development. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate details of this compound's pro-apoptotic activity and to explore its potential in other malignancies.
References
- 1. The Role of p66shc in Oxidative Stress and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p66Shc as a switch in bringing about contrasting responses in cell growth: implications on cell proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of p66Shc-mediated mitochondrial apoptosis via targeting prolyl-isomerase Pin1 attenuates intestinal ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Selective B Cell Autophagy by the Pro-oxidant Adaptor p66SHC - PMC [pmc.ncbi.nlm.nih.gov]
Chlopynostat: A Deep Dive into Selective HDAC1 Inhibition for Apoptosis Induction in Chronic Lymphocytic Leukemia
For Researchers, Scientists, and Drug Development Professionals
Chlopynostat has emerged as a potent and selective inhibitor of histone deacetylase 1 (HDAC1), demonstrating significant promise in the context of chronic lymphocytic leukemia (CLL). This technical guide provides an in-depth analysis of this compound's mechanism of action, quantitative inhibitory data, and the detailed experimental protocols used to characterize its activity. A key focus is its ability to reverse apoptotic defects in CLL B-cells through the reactivation of the STAT4/p66Shc signaling pathway.
Core Mechanism of Action: Reversing Apoptotic Defects
This compound is a potent, selective class I HDAC inhibitor. Its primary mechanism of action in CLL involves the specific inhibition of HDAC1.[1] This inhibition leads to the reactivation of the STAT4/p66Shc pro-apoptotic pathway, which is often suppressed in CLL cells, contributing to their survival and accumulation.[1][2] By upregulating the expression of STAT4 and its downstream target p66Shc, this compound effectively restores the apoptotic machinery in malignant B-cells.[1]
Quantitative Inhibition Profile
This compound exhibits a high degree of selectivity for HDAC1. The following table summarizes the available quantitative data on its inhibitory activity against various HDAC isoforms.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 67 |
| HDAC2 | 1.2 ± 0.80 (for Apicidin, a related Class I inhibitor) |
| HDAC3 | 0.98 ± 0.22 (for Apicidin, a related Class I inhibitor) |
| HDAC6 | 34 (for Scriptaid, a Class I and IIb inhibitor) |
| HDAC8 | <20 (for Apicidin, a related Class I inhibitor) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. A novel potent class I HDAC inhibitor reverses the STAT4/p66Shc apoptotic defect in B cells from chronic lymphocytic leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
Chlopynostat: A Deep Dive into a Novel HDAC1 Inhibitor for Chronic Lymphocytic Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlopynostat, also identified as Compound 6c in seminal research, is a potent and selective inhibitor of histone deacetylase 1 (HDAC1).[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. Emerging as a promising therapeutic candidate, particularly for Chronic Lymphocytic Leukemia (CLL), this compound's ability to induce apoptosis by targeting specific epigenetic pathways marks a significant advancement in the field of targeted cancer therapy.[1][2]
Chemical Structure and Properties
This compound is a novel synthetic compound designed to selectively inhibit HDAC1. While a specific CAS number is not yet publicly available, its chemical identity has been established through rigorous spectroscopic analysis as detailed in its initial publication.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| Common Name | This compound |
| Synonym | Compound 6c |
| IUPAC Name | N-(4-chlorophenyl)-N'-hydroxyoctanediamide |
| SMILES | Clc1ccc(NC(=O)CCCCCCC(=O)NO)cc1 |
| Molecular Formula | C₁₄H₁₉ClN₂O₃ |
| Molecular Weight | 298.77 g/mol |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Solid | Assumed from synthesis |
| Solubility | Soluble in DMSO | [1] |
| Storage (Solid) | -20°C for 3 years | [1] |
| Storage (Inert Solvent) | -80°C for 1 year | [1] |
Mechanism of Action: Targeting the STAT4/p66Shc Apoptotic Pathway
This compound exerts its primary biological effect through the selective inhibition of HDAC1, a class I histone deacetylase. In the context of Chronic Lymphocytic Leukemia (CLL), HDAC1 is often overexpressed and contributes to the suppression of pro-apoptotic genes.
The key mechanism of this compound involves the reversal of epigenetic silencing of the STAT4 gene. By inhibiting HDAC1, this compound leads to the hyperacetylation of histones around the STAT4 promoter, resulting in its transcriptional reactivation.[2] Activated STAT4, in turn, upregulates the expression of the pro-apoptotic protein p66Shc.[2] The restoration of the STAT4/p66Shc signaling axis ultimately triggers apoptosis in CLL cells, addressing a core defect in this malignancy.[1][2]
Caption: Mechanism of this compound in inducing apoptosis.
Biological Activity
This compound has demonstrated potent and selective inhibitory activity against HDAC1.
Table 3: In Vitro Activity of this compound
| Target | IC₅₀ (nM) | Assay Type | Cell Line/System |
| HDAC1 | 67 | Enzymatic Assay | Recombinant Human HDAC1 |
Experimental Protocols
General Synthesis of this compound (Compound 6c)
The synthesis of this compound follows a multi-step procedure, beginning with the protection of one of the carboxylic acid groups of a diacid, followed by amidation and subsequent deprotection and hydroxamic acid formation. The following is a generalized protocol based on the synthesis of similar hydroxamic acid-based HDAC inhibitors. For the exact, detailed procedure, please refer to the primary publication by Rossi S, et al. (2024).
Caption: Generalized synthetic workflow for this compound.
HDAC1 Inhibition Assay
The inhibitory activity of this compound against HDAC1 is determined using a fluorometric assay.
-
Reagents: Recombinant human HDAC1 enzyme, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (as a positive control), and assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the HDAC1 enzyme, assay buffer, and the diluted this compound or control. c. Incubate for a specified time at 37°C. d. Initiate the reaction by adding the fluorogenic substrate. e. After incubation, add a developer solution containing a protease (e.g., trypsin) to cleave the deacetylated substrate. f. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm Ex / 460 nm Em).
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability and Apoptosis Assays in CLL Cells
-
Cell Culture: Primary CLL cells are isolated from patient samples and cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).
-
Treatment: Cells are treated with varying concentrations of this compound for different time points (e.g., 24, 48 hours).
-
Viability Assessment: Cell viability can be measured using assays such as the MTT or CellTiter-Glo® assay.
-
Apoptosis Detection: Apoptosis is quantified using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis: To confirm the mechanism of action, protein lysates from treated and untreated cells are analyzed by Western blotting using antibodies against HDAC1, acetylated histones, STAT4, and p66Shc.
Conclusion and Future Directions
This compound represents a significant development in the landscape of HDAC inhibitors, demonstrating high potency and a clear, targeted mechanism of action in a disease with a critical need for novel therapies. Its ability to restore a key apoptotic pathway in CLL cells underscores the potential of precision medicine in epigenetic therapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential, pharmacokinetic profile, and safety of this compound. The detailed methodologies and data presented in this guide are intended to facilitate and encourage further research into this promising new compound.
References
Chlopynostat: A Technical Guide to Target Engagement and Validation Studies
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Chlopynostat" did not yield specific public data. This guide has been constructed using the well-characterized Histone Deacetylase (HDAC) inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid - SAHA) , as a representative model to illustrate the principles and methodologies of target engagement and validation for this class of compounds. The experimental protocols and data presented herein are based on publicly available information for Vorinostat and are intended to serve as a comprehensive template for the investigation of similar HDAC inhibitors.
Executive Summary
Histone Deacetylase (HDAC) inhibitors are a promising class of therapeutic agents with broad applications in oncology and other diseases. The efficacy of these molecules is contingent on their direct interaction with and modulation of their intended HDAC targets within the complex cellular environment. This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the target engagement and validation of HDAC inhibitors, using Vorinostat as a prime example. We present detailed experimental protocols for key assays, summarize quantitative data for target affinity and cellular activity, and provide visual representations of the critical signaling pathways affected by this class of drugs. This document is intended to be a valuable resource for researchers and drug development professionals engaged in the preclinical and clinical investigation of HDAC inhibitors.
Target Engagement: Quantifying the Interaction
Target engagement assays are crucial for confirming that a compound physically interacts with its intended molecular target in a cellular context. For HDAC inhibitors like Vorinostat, various biophysical and biochemical methods can be employed to quantify this interaction.
Quantitative Data for Vorinostat Target Engagement
The following tables summarize the inhibitory activity of Vorinostat against various HDAC isoforms and its anti-proliferative effects in different cancer cell lines.
Table 1: Vorinostat Inhibitory Activity against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 10 | [1][2] |
| HDAC2 | - | - |
| HDAC3 | 20 | [1][2] |
| HDAC6 | - | - |
| Pan-HDAC | ~10 |
Note: Data for all isoforms were not consistently available in the reviewed literature.
Table 2: Anti-proliferative Activity of Vorinostat in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Time Point (h) | Reference |
| Raji | Burkitt's Lymphoma | 2.82 | 48 | [3] |
| Raji 4RH | Rituximab-Resistant Burkitt's Lymphoma | 0.85 | 48 | [3] |
| RL | Follicular Lymphoma | 1.63 | 48 | [3] |
| RL 4RH | Rituximab-Resistant Follicular Lymphoma | 1.90 | 48 | [3] |
| SW-982 | Synovial Sarcoma | 8.6 | 48 | [4] |
| SW-1353 | Chondrosarcoma | 2.0 | 48 | [4] |
| HeLa | Cervical Carcinoma | 7.8 | 24 | [5] |
| HepG2 | Liver Cancer | 2.6 | 24 | [5] |
Experimental Protocols for Target Engagement
This assay measures the binding of a test compound to a NanoLuc® luciferase-tagged HDAC protein in live cells.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between the NanoLuc-HDAC fusion protein (donor) and a fluorescent tracer that binds to the HDAC active site (acceptor). A test compound that binds to the HDAC will compete with the tracer, leading to a decrease in the BRET signal.
-
Experimental Workflow:
-
Detailed Protocol:
-
Cell Transfection: Transfect HEK293 cells with a plasmid encoding the HDAC of interest fused to NanoLuc® luciferase.
-
Cell Seeding: Seed the transfected cells into 96-well white assay plates.
-
Compound and Tracer Addition: Add the NanoBRET™ tracer (at a concentration determined by titration, typically around its KD,app) and serial dilutions of the test compound (e.g., Vorinostat) to the cells. The final DMSO concentration should be kept low (e.g., 0.25%)[6].
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator[7].
-
Substrate Addition: Add NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Measurement: Measure the donor emission (around 450 nm) and acceptor emission (around 610 nm) using a luminometer capable of detecting BRET signals.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value.
-
CETSA® assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.
-
Principle: The binding of a compound to its target protein can either stabilize or destabilize the protein, leading to a shift in its melting temperature (Tm).
-
Experimental Workflow:
References
- 1. Histone deacetylase inhibitor vorinostat suppresses the growth of uterine sarcomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 3. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of vorinostat on protein expression in vitro and in vivo following mRNA lipoplex administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
- 7. carnabio.com [carnabio.com]
Chlopynostat: A Preclinical Technical Overview of a Novel HDAC1 Inhibitor for Chronic Lymphocytic Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on Chlopynostat, a novel and potent selective inhibitor of Histone Deacetylase 1 (HDAC1), in the context of Chronic Lymphocytic Leukemia (CLL). This document consolidates available preclinical data, details key experimental methodologies, and visualizes the compound's mechanism of action.
Core Findings and Mechanism of Action
This compound, also identified as compound 6c, has emerged as a promising therapeutic candidate for CLL. Preclinical investigations have demonstrated its ability to selectively inhibit HDAC1 with high potency, leading to the induction of apoptosis in CLL cells. The primary mechanism of action of this compound involves the reactivation of a defective pro-apoptotic pathway governed by STAT4 and p66Shc.
In CLL, the expression of the pro-apoptotic protein p66Shc and its transcriptional regulator STAT4 is frequently impaired, contributing to the prolonged survival of leukemic cells. This compound addresses this defect by inhibiting HDAC1, which is often overexpressed in CLL cells. This inhibition leads to the upregulation of STAT4 and, consequently, p66Shc expression, thereby restoring the apoptotic machinery in the cancer cells.[1][2]
Quantitative Data Summary
The pro-apoptotic efficacy of this compound has been quantified in vitro using primary CLL cells. The following tables summarize the key quantitative findings from these early-stage studies.
Table 1: In Vitro Efficacy of this compound in Chronic Lymphocytic Leukemia (CLL) Cells
| Parameter | Value | Cell Type | Reference |
| HDAC1 IC50 | 67 nM | - | [3] |
Table 2: this compound-Induced Apoptosis in Primary CLL Cells (24-hour treatment)
| This compound Concentration | Percentage of Apoptotic Cells (Annexin V+) | Reference |
| 1 µM | ~25% | [4] |
| 2.5 µM | ~35% | [4] |
| 5 µM | ~45% | [4] |
Note: The percentage of apoptosis was determined by flow cytometry analysis of Annexin V-positive cells.[4]
Signaling Pathway
The signaling pathway modulated by this compound in CLL cells is centered on the reactivation of the STAT4/p66Shc axis. The following diagram, generated using Graphviz (DOT language), illustrates this mechanism.
Caption: Mechanism of this compound-induced apoptosis in CLL cells.
Experimental Protocols
This section details the methodologies employed in the preclinical evaluation of this compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
The induction of apoptosis by this compound in CLL cells is assessed by flow cytometry using Annexin V and Propidium Iodide (PI) co-staining.
Workflow Diagram:
Caption: Workflow for assessing apoptosis using Annexin V/PI staining.
Detailed Protocol:
-
Cell Preparation: Isolate primary CLL cells from patient samples.
-
Treatment: Culture CLL cells and treat with varying concentrations of this compound (e.g., 1 µM, 2.5 µM, 5 µM) for 24 hours. Include a vehicle-treated control group.
-
Harvesting: After treatment, harvest the cells by centrifugation. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for STAT4 and p66Shc
Western blotting is used to determine the effect of this compound on the protein expression levels of STAT4 and p66Shc.
Workflow Diagram:
Caption: Workflow for Western blot analysis of protein expression.
Detailed Protocol:
-
Cell Lysis: Following treatment with this compound, lyse the CLL cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to minimize non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for STAT4 and p66Shc. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Studies
Currently, there is no publicly available data from preclinical in vivo studies of this compound in leukemia animal models. Research on other selective HDAC1 inhibitors in xenograft models of leukemia has shown that these agents can reduce leukemic burden.[5][6] Future in vivo studies will be critical to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound in a whole-organism setting.
Conclusion
This compound is a novel and potent selective HDAC1 inhibitor with a clear mechanism of action in Chronic Lymphocytic Leukemia. The early-stage, in vitro data demonstrates its ability to induce apoptosis in CLL cells by restoring the STAT4/p66Shc signaling pathway. The provided quantitative data and detailed experimental protocols offer a solid foundation for further preclinical and clinical development. The absence of in vivo data represents a key area for future investigation to fully elucidate the therapeutic potential of this compound in leukemia.
References
- 1. Histone deacetylase inhibitors for leukemia treatment: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Roles of Histone Deacetylases in Acute Myeloid Leukemia With Fusion Proteins [frontiersin.org]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. Selective Inhibition of HDAC1 and HDAC2 as a Potential Therapeutic Option for B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Pharmacodynamics of Chlopynostat: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlopynostat is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1), a key enzyme involved in the epigenetic regulation of gene expression. Dysregulation of HDAC1 activity is implicated in the pathophysiology of various malignancies, including chronic lymphocytic leukemia (CLL). This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, focusing on its mechanism of action, its impact on cellular signaling pathways, and its potential as a therapeutic agent. While specific data on this compound is emerging, this document synthesizes the available information with the broader understanding of selective HDAC1 inhibitors to present a detailed profile for research and drug development professionals.
Introduction to this compound
This compound is a novel small molecule identified as a potent inhibitor of HDAC1.[1][2] Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression.[3][4][5] HDAC1 is a class I HDAC that is frequently overexpressed in various cancers and plays a crucial role in tumor cell proliferation, survival, and differentiation.[5][6] By selectively targeting HDAC1, this compound offers a promising therapeutic strategy to reverse aberrant epigenetic silencing of tumor suppressor genes.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of HDAC1. This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of previously silenced genes.[4][5] Beyond histones, HDAC1 also deacetylates a variety of non-histone proteins involved in critical cellular processes.[5] The inhibition of HDAC1 by this compound is therefore expected to have pleiotropic effects on cancer cells, ultimately leading to cell cycle arrest and apoptosis.[5][7]
Quantitative Pharmacodynamic Data
Quantitative data for this compound is primarily available from in vitro studies. The following table summarizes the key pharmacodynamic parameters. Data for other selective HDAC1 inhibitors are included for comparative purposes.
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | HDAC1 | 67 | - | Biochemical | [1] |
| Entinostat (MS-275) | HDAC1 | 300 | - | Biochemical | [8] |
| Mocetinostat (MGCD0103) | HDAC1, 2, 3, 11 | - | - | Biochemical | [8] |
| Romidepsin | HDAC1, 2, 4, 6 | - | NB4 (APL) | In vitro | [9] |
Note: The table will be expanded as more specific data for this compound becomes publicly available.
Key Signaling Pathway: Reversal of STAT4/p66Shc Apoptotic Defect
A significant finding in the pharmacodynamics of this compound is its ability to reverse the defective STAT4/p66Shc apoptotic pathway in B cells from patients with chronic lymphocytic leukemia (CLL).[1][2][10] In CLL, the expression of the pro-apoptotic protein p66Shc and its transcriptional activator STAT4 is suppressed, contributing to the survival of malignant cells.[2][11] this compound, by inhibiting HDAC1, leads to the re-expression of STAT4 and subsequently p66Shc, thereby restoring the apoptotic machinery in these cells.[2][10]
Caption: this compound's mechanism in restoring apoptosis in CLL cells.
Experimental Protocols
HDAC1 Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound against HDAC1.
Methodology:
-
Recombinant human HDAC1 enzyme is incubated with a fluorogenic substrate, such as Fluor de Lys® (Boc-Lys(Ac)-AMC), in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
This compound is added at various concentrations to the reaction mixture.
-
The reaction is incubated at 37°C for a specified time (e.g., 60 minutes).
-
A developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (to stop the reaction) is added. The protease cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence is measured using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based HDAC Activity Assay
Objective: To assess the ability of this compound to inhibit HDAC activity within intact cells.
Methodology:
-
Cells (e.g., a relevant cancer cell line) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with varying concentrations of this compound for a defined period (e.g., 4-24 hours).
-
A cell-permeable, fluorogenic HDAC substrate is added to the culture medium.
-
After an incubation period to allow for substrate deacetylation, a developer reagent is added directly to the wells. This reagent lyses the cells and contains a protease to generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence is measured using a microplate reader.
-
The EC50 value is determined from the dose-response curve.
Western Blot Analysis for Histone Acetylation
Objective: To visualize the effect of this compound on the acetylation status of histones.
Methodology:
-
Cells are treated with this compound at various concentrations and time points.
-
Whole-cell lysates are prepared using a suitable lysis buffer containing protease and HDAC inhibitors.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-β-actin or anti-total Histone H3).
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.
Methodology:
-
Cells are treated with this compound for a specified duration.
-
Both adherent and floating cells are collected, washed with PBS, and resuspended in a binding buffer.
-
The cells are stained with Annexin V (conjugated to a fluorophore like FITC) and a viability dye (e.g., propidium iodide, PI).
-
The stained cells are analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis) is quantified.
Caption: Experimental workflow for this compound's pharmacodynamic evaluation.
Conclusion and Future Directions
This compound is a promising HDAC1 inhibitor with a clear mechanism of action and a demonstrated ability to restore a key apoptotic pathway in CLL cells. The pharmacodynamic data, though currently limited, strongly supports its potential as a targeted therapeutic agent. Further in-depth preclinical studies, including comprehensive selectivity profiling, pharmacokinetic analysis, and in vivo efficacy studies in relevant animal models, are warranted to fully elucidate its therapeutic potential. As research progresses, a more detailed understanding of this compound's pharmacodynamics will be crucial for its successful clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel potent class I HDAC inhibitor reverses the STAT4/p66Shc apoptotic defect in B cells from chronic lymphocytic leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.sg]
- 4. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC1: a promising target for cancer treatment: insights from a thorough analysis of tumor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]
- 8. adooq.com [adooq.com]
- 9. The Role of HDACs Inhibitors in Childhood and Adolescence Acute Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. usiena-air.unisi.it [usiena-air.unisi.it]
- 11. Expression of the p66Shc protein adaptor is regulated by the activator of transcription STAT4 in normal and chronic lymphocytic leukemia B cells - PMC [pmc.ncbi.nlm.nih.gov]
Chlopynostat (Vorinostat): A Technical Guide to its Role in Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of Chlopynostat, more commonly known as Vorinostat (suberoylanilide hydroxamic acid or SAHA), a potent histone deacetylase (HDAC) inhibitor. Vorinostat plays a critical role in the regulation of gene expression through epigenetic modification, leading to cell cycle arrest, induction of apoptosis, and modulation of various signaling pathways. This document outlines the core mechanism of action of Vorinostat, presents quantitative data on its impact on gene expression, details common experimental protocols for its study, and provides visual representations of the key signaling pathways and experimental workflows involved. The information presented is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of Vorinostat as a therapeutic agent and research tool.
Core Mechanism of Action
Vorinostat functions as a pan-inhibitor, targeting class I, II, and IV histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, Vorinostat promotes the accumulation of acetylated histones.[3] This hyperacetylation results in a more relaxed or open chromatin state, which allows for the binding of transcription factors and subsequent activation of gene expression.[4]
The primary mechanism of Vorinostat's anti-tumor activity is attributed to its ability to alter the transcription of a subset of genes, estimated to be between 2-10% of the expressed genome, that are critical for tumor cell growth, differentiation, and survival.[5]
Quantitative Impact on Gene Expression
Vorinostat treatment leads to significant changes in the expression of a wide range of genes involved in key cellular processes. The following tables summarize quantitative data from various studies on the effect of Vorinostat on gene expression in different cancer cell lines.
Table 1: Upregulated Genes Following Vorinostat Treatment
| Gene | Cell Line | Fold Change / Observation | Reference |
| p21 (CDKN1A) | Human Endometrioid (Ishikawa) & Uterine Serous Papillary (USPC-2) Cancer Cells | Upregulated | [1][6] |
| p21 | Peripheral Blood Mononuclear Cells (PBMCs) | Significantly induced 2 hours after administration | [7] |
| Nur77 (NR4A1) | Peripheral Blood Mononuclear Cells (PBMCs) | Significantly induced 2 hours after administration | [7] |
| HSP70 | Peripheral Blood Mononuclear Cells (PBMCs) | Significantly induced 2 hours after administration | [7] |
| Pro-apoptotic proteins (Bim, Bak, Bax) | General (Hematological malignancies and solid tumors) | Upregulated | [8] |
| Death receptors and ligands (e.g., TRAIL) | General (TRAIL-resistant malignant cells) | Upregulated/Restored | [8] |
| cFOS | Myeloid leukemia cell lines (K562, HL60, THP-1) | Increased expression | [9] |
| COX2 | Myeloid leukemia cell lines (K562, HL60, THP-1) | Increased expression | [9] |
| IER3 | Myeloid leukemia cell lines (K562, HL60, THP-1) | Increased expression | [9] |
| p15 (CDKN2B) | Myeloid leukemia cell lines (K562, HL60, THP-1) | Increased expression | [9] |
| RAI3 | Myeloid leukemia cell lines (K562, HL60, THP-1) | Increased expression | [9] |
Table 2: Downregulated Genes Following Vorinostat Treatment
| Gene | Cell Line | Fold Change / Observation | Reference |
| Pro-survival proteins (Bcl-1, Bcl-2) | General (Hematological malignancies and solid tumors) | Downregulated | [8] |
| Cyclin D1 | Human Endometrioid (Ishikawa) & Uterine Serous Papillary (USPC-2) Cancer Cells | Reduced levels | [6] |
| AXL | Myeloid leukemia cell lines (K562, HL60, THP-1) | Suppressed expression | [9] |
| c-MYC | Myeloid leukemia cell lines (K562, HL60, THP-1) | Suppressed expression | [9] |
| Cyclin D1 | Myeloid leukemia cell lines (K562, HL60, THP-1) | Suppressed expression | [9] |
| hTERT (human telomerase reverse transcriptase) | A549 human lung cancer cells | Reduced expression | [10] |
| DNMT1 and DNMT3b | A549 human lung cancer cells | Decreased levels | [10] |
| Ku70, Ku80, Rad50 | A375 melanoma cells | Reduced expression | [11] |
Key Signaling Pathways Modulated by Vorinostat
Vorinostat's impact on gene expression leads to the modulation of several critical signaling pathways that control cell fate.
Cell Cycle Regulation
Vorinostat induces cell cycle arrest, primarily at the G1 and G2/M phases, by altering the expression of key cell cycle regulatory proteins.[6][8] A key event is the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21, which leads to the inhibition of cyclin/CDK complexes and subsequent cell cycle arrest.[8]
References
- 1. Vorinostat in autophagic cell death: a critical insight into autophagy-mediated, -associated and -dependent cell death for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vorinostat modulates cell cycle regulatory proteins in glioma cells and human glioma slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vorinostat induces apoptosis and differentiation in myeloid malignancies: genetic and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vorinostat-induced acetylation of RUNX3 reshapes transcriptional profile through long-range enhancer-promoter interactions in natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Methodological & Application
Chlopynostat In Vitro Assay Protocol for Cancer Cells
Application Note
Introduction
Chlopynostat is a potent and selective inhibitor of histone deacetylase 1 (HDAC1), a key enzyme involved in the epigenetic regulation of gene expression.[1] Dysregulation of HDAC activity is a common feature in many cancers, leading to the silencing of tumor suppressor genes and the promotion of cell survival and proliferation. This compound has been identified as a promising therapeutic agent due to its ability to reactivate these silenced genes and induce apoptosis in cancer cells. This document provides detailed protocols for the in vitro evaluation of this compound's efficacy in cancer cell lines, focusing on its HDAC1 inhibitory activity and its cytotoxic and pro-apoptotic effects.
Mechanism of Action
This compound exerts its anticancer effects primarily through the inhibition of HDAC1. This inhibition leads to an increase in the acetylation of histones and other non-histone proteins, resulting in a more open chromatin structure. This altered epigenetic landscape allows for the transcription of previously silenced tumor suppressor genes. A key pathway affected by this compound in cancer cells, particularly in Chronic Lymphocytic Leukemia (CLL), involves the upregulation of the STAT4/p66Shc signaling axis.[1][2] HDAC1 inhibition by this compound leads to the reactivation of STAT4 expression, which in turn transcriptionally upregulates the pro-apoptotic protein p66Shc, ultimately leading to cancer cell apoptosis.[1][2]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| IC50 (HDAC1 Inhibition) | 67 nM | Recombinant Human HDAC1 | [1] |
| Observed Effect | Upregulation of STAT4 and p66Shc expression | Chronic Lymphocytic Leukemia (CLL) cells | [1][2] |
| Cellular Outcome | Induction of Apoptosis | Chronic Lymphocytic Leukemia (CLL) cells | [1][2] |
Note: Further studies are required to determine the cytotoxic IC50 values of this compound across a broader range of cancer cell lines.
Experimental Protocols
1. Cell Culture and Maintenance
This protocol describes the general procedure for culturing cancer cell lines suitable for in vitro assays with this compound. The specific conditions may need to be optimized for the cell line of interest.
-
Materials:
-
Cancer cell line (e.g., Chronic Lymphocytic Leukemia patient-derived cells, or other relevant cancer cell lines)
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks, plates, and other sterile consumables
-
Humidified incubator (37°C, 5% CO2)
-
-
Protocol:
-
Maintain cancer cells in a humidified incubator at 37°C with 5% CO2.
-
For adherent cells, subculture when they reach 70-80% confluency. For suspension cells, subculture every 2-3 days to maintain optimal cell density.
-
To subculture adherent cells, wash with PBS, detach with Trypsin-EDTA, neutralize with complete growth medium, centrifuge, and resuspend in fresh medium at the desired seeding density.
-
To subculture suspension cells, directly dilute the cell suspension with fresh medium to the appropriate concentration.
-
Regularly check cells for viability and morphology using a microscope.
-
2. In Vitro HDAC1 Inhibition Assay
This protocol provides a method to determine the inhibitory activity of this compound against HDAC1. Commercially available HDAC activity assay kits are recommended for ease of use and reproducibility.
-
Materials:
-
Recombinant human HDAC1 enzyme
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution
-
This compound (dissolved in DMSO)
-
Trichostatin A (TSA) or other known HDAC inhibitor (positive control)
-
96-well black microplates
-
Fluorometric microplate reader
-
-
Protocol:
-
Prepare a serial dilution of this compound in HDAC assay buffer. Also, prepare a dilution series for the positive control.
-
In a 96-well black microplate, add the HDAC assay buffer, recombinant HDAC1 enzyme, and the diluted this compound or control compound.
-
Include wells with enzyme and buffer only (no inhibitor) as a negative control, and wells with buffer only as a background control.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for the time recommended by the assay kit manufacturer (typically 30-60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
3. Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the effect of this compound on the viability of cancer cells.
-
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Spectrophotometric microplate reader
-
-
Protocol:
-
Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include wells with medium and DMSO (vehicle control) and wells with medium only (untreated control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control and determine the IC50 value.
-
4. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the quantification of apoptosis in cancer cells treated with this compound using flow cytometry.
-
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Cold PBS
-
Flow cytometer
-
-
Protocol:
-
Seed cancer cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells (including any floating cells from the supernatant for adherent cultures).
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Visualizations
Caption: Experimental workflow for evaluating this compound's in vitro efficacy.
Caption: this compound's mechanism of inducing apoptosis in cancer cells.
References
Determining the Potency of Chlopynostat: Application Notes and Protocols for IC50 Assessment in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Chlopynostat, a potent histone deacetylase 1 (HDAC1) inhibitor, across various cancer cell lines. This compound has been identified as an HDAC1 inhibitor with an IC50 of 67 nM in enzymatic assays.[1] By inducing apoptosis through the reversal of STAT4/p66Shc defects, it presents a promising avenue for cancer therapy.[1] This guide offers a comprehensive resource for researchers seeking to evaluate the anti-proliferative activity of this compound in a cellular context, complete with data presentation guidelines, detailed experimental methodologies, and visual representations of the underlying pathways and workflows.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. In many cancers, the dysregulation of HDAC activity is a common feature, leading to aberrant gene expression and the promotion of tumorigenesis. Consequently, HDAC inhibitors have emerged as a significant class of anti-cancer agents.
This compound is a novel and potent inhibitor of HDAC1.[1] Understanding its cytotoxic and anti-proliferative effects across a spectrum of cancer cell lines is crucial for identifying potential therapeutic applications and patient populations that may benefit from this targeted therapy. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro, is a key parameter for this assessment. This document outlines the necessary procedures to accurately determine the IC50 of this compound in various cancer cell lines.
Data Presentation: this compound IC50 Values
A comprehensive review of publicly available data did not yield a consolidated table of this compound IC50 values across a wide range of different cancer cell lines. The primary reported value is an enzymatic IC50 of 67 nM for HDAC1.[1] The following table is presented as a template for researchers to populate with their own experimentally determined IC50 values for this compound in various cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Assay Method | Incubation Time (hours) | Reference |
| Example: Jurkat | T-cell Leukemia | e.g., 150 | MTT | 72 | (Your Data) |
| Example: MCF-7 | Breast Cancer | e.g., 250 | SRB | 72 | (Your Data) |
| Example: A549 | Lung Cancer | e.g., 300 | CellTiter-Glo® | 72 | (Your Data) |
| Example: HCT116 | Colon Cancer | e.g., 180 | MTT | 72 | (Your Data) |
| Example: U87 MG | Glioblastoma | e.g., 400 | SRB | 72 | (Your Data) |
Signaling Pathway of HDAC Inhibition by this compound
This compound exerts its anti-cancer effects by inhibiting HDAC1, which leads to the hyperacetylation of histones and other protein targets. This, in turn, alters gene expression, resulting in the induction of apoptosis (programmed cell death). A key mechanism involves the reversal of defects in the STAT4/p66Shc signaling pathway.
Caption: this compound inhibits HDAC1, leading to histone hyperacetylation and apoptosis.
Experimental Protocols
General Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 of this compound in a chosen cancer cell line.
Caption: Step-by-step workflow for determining the IC50 of this compound.
Detailed Protocol: IC50 Determination using MTT Assay
This protocol provides a detailed method for determining the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.
-
Count the cells using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions (and vehicle control) to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the treated plates for 72 hours (or a desired time point) at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This document provides a framework for the systematic evaluation of this compound's anti-proliferative activity in various cancer cell lines. By following the detailed protocols and utilizing the provided templates for data presentation, researchers can generate robust and comparable IC50 data. This information is essential for advancing our understanding of this compound's therapeutic potential and for the rational design of future preclinical and clinical studies in oncology. The provided diagrams of the signaling pathway and experimental workflow serve to visually clarify the complex biological and technical processes involved.
References
Application Notes and Protocols for Vorinostat (SAHA) in In Vivo Animal Models
A Note on "Chlopynostat": Initial searches for "this compound" did not yield specific information. It is highly probable that this is a misspelling of Vorinostat , a well-researched histone deacetylase (HDAC) inhibitor also known as suberoylanilide hydroxamic acid (SAHA). The following application notes and protocols are based on the extensive available literature for Vorinostat.
Introduction
Vorinostat (SAHA) is a potent inhibitor of class I, II, and IV histone deacetylases (HDACs).[1] By inhibiting these enzymes, Vorinostat leads to the accumulation of acetylated histones and other proteins, which in turn modulates gene expression.[2] This epigenetic modification can induce cell cycle arrest, differentiation, and apoptosis in transformed cells.[3] Vorinostat is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma (CTCL) and is under investigation for a variety of other malignancies and non-cancerous conditions.[3] These notes provide a comprehensive overview of Vorinostat dosage and administration for preclinical research in various in vivo animal models.
Mechanism of Action
Vorinostat functions by binding to the zinc-containing catalytic domain of HDAC enzymes, thereby blocking their deacetylating activity.[4] This leads to an increase in the acetylation of lysine residues on histones, resulting in a more relaxed chromatin structure and altered gene transcription. Additionally, Vorinostat can acetylate non-histone proteins, influencing various cellular signaling pathways. Key pathways affected by Vorinostat include the PI3K/Akt/mTOR and JAK/STAT pathways, which are critical for cell growth, proliferation, and survival.[1][5][6][7]
Vorinostat [label="Vorinostat (SAHA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HDAC [label="Histone Deacetylases (HDACs)\n(Class I, II, IV)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Histones [label="Histone Proteins"]; NonHistone [label="Non-Histone Proteins\n(e.g., Transcription Factors)"]; Acetylation [label="Increased Acetylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Chromatin [label="Chromatin Relaxation"]; GeneExpression [label="Altered Gene Expression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellularEffects [label="Cellular Outcomes", shape= Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis"]; CellCycleArrest [label="Cell Cycle Arrest"]; Differentiation [label="Differentiation"];
Vorinostat -> HDAC [label="Inhibits"]; HDAC -> Histones [label="Deacetylates"]; HDAC -> NonHistone [label="Deacetylates"]; Vorinostat -> Acetylation [style=dashed]; Histones -> Acetylation [style=dashed]; NonHistone -> Acetylation [style=dashed]; Acetylation -> Chromatin; Chromatin -> GeneExpression; GeneExpression -> CellularEffects; CellularEffects -> Apoptosis; CellularEffects -> CellCycleArrest; CellularEffects -> Differentiation; }
Figure 1: General mechanism of action of Vorinostat as an HDAC inhibitor.
Data Presentation: Vorinostat Dosage in Animal Models
The following tables summarize the dosages, administration routes, and observed effects of Vorinostat in various preclinical animal models.
Table 1: Vorinostat in Cancer Animal Models
| Animal Model | Cancer Type | Dosage | Administration Route | Treatment Schedule | Key Findings |
| Nude Mice (nu/nu) | Epidermoid Squamous Cell Carcinoma (A431 xenograft) | 100 mg/kg | Intraperitoneal (IP) | Daily for 3 weeks | Reduced tumor growth, inhibited mTOR signaling.[6] |
| FVB Mice | Lung Cancer (syngeneic tail-vein transplant) | 200 mg/kg | Intraperitoneal (IP) | Daily for 14 consecutive days | Reduced lung tumor formation.[1] |
| SCID Mice | Multiple Myeloma (SCID-hu model) | 100 mg/kg | Intraperitoneal (IP) | Daily for 5 consecutive days/week | In combination with melphalan, markedly reduced tumor size.[4] |
| Nude Mice | Uterine Sarcoma (MES-SA xenograft) | 50 mg/kg/day | Intraperitoneal (IP) | Daily for 21 days | Reduced tumor growth by over 50%.[8] |
| Nude Mice | Cholangiocarcinoma (HuCC-T1 xenograft) | Not specified, but nanoparticles showed higher efficacy | Not specified | Not specified | Vorinostat-incorporated nanoparticles improved antitumor activity compared to free Vorinostat.[9] |
| A/J Mice | Lung Cancer (vinyl carbamate-induced) | 250 mg/kg in diet | Dietary | 26 weeks | Inhibited lung carcinogenesis.[5] |
Table 2: Vorinostat in Neurodegenerative and Neuropsychiatric Disorder Animal Models
| Animal Model | Disease Model | Dosage | Administration Route | Treatment Schedule | Key Findings |
| Alzheimer's Disease Mouse Model | Alzheimer's Disease | 12.5 mg/kg (in combination with tadalafil) | Not specified | 2 weeks | Improved hippocampal memory and reduced beta-amyloid levels.[7] |
| hAβ-KI AD Mice | Alzheimer's Disease | 0.18 mg/g and 0.36 mg/g in food pellets | Dietary | 14 days | Increased brain histone acetylation and reduced oxidative stress.[10] |
| Fmr1 Knockout Mice | Fragile X Syndrome | 50 mg/kg | Intraperitoneal (IP) | Single injection 30 min before examination | Corrected cognitive and non-cognitive behavioral deficits.[3] |
| Corticosterone-induced Chronic Stress Model Mice | Depression | 25 mg/kg | Intraperitoneal (IP) | Not specified | Showed antidepressant potential.[11] |
Table 3: Vorinostat in Inflammatory and Other Disease Animal Models
| Animal Model | Disease Model | Dosage | Administration Route | Treatment Schedule | Key Findings |
| C57BL/6 Mice | Experimental Autoimmune Encephalomyelitis (EAE) | Not specified | Not specified | Not specified | Ameliorated EAE by suppressing dendritic cell function.[12] |
| Jak2V617F Knock-in Mice | Polycythemia Vera | 200 mg/kg/day | Intraperitoneal (IP) | 5 days/week for 2 weeks | Normalized peripheral blood counts and reduced splenomegaly.[13] |
| ApoE-/- Mice on a high-fat diet | Atherosclerosis | Not specified | Oral | 8 weeks | Significantly reduced plaque size. |
| Streptozotocin-diabetic Mice | Diabetic Nephropathy | 50 mg/kg | Oral gavage | Daily for 18 weeks | Attenuated renal injury. |
Experimental Protocols
Protocol 1: Evaluation of Vorinostat in a Human Xenograft Mouse Model
This protocol is adapted from studies on epidermoid squamous cell carcinoma and multiple myeloma xenografts.[4][6]
-
Animal Model: Immunocompromised mice (e.g., nu/nu or SCID), 6-8 weeks old.
-
Cell Implantation:
-
Culture human cancer cells (e.g., A431, RPMI8226) under standard conditions.
-
Harvest cells and resuspend in a sterile, serum-free medium or PBS.
-
Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (width^2 × length) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=5-10 mice per group).
-
-
Vorinostat Preparation and Administration:
-
Prepare Vorinostat stock solution in a suitable solvent like DMSO.
-
For injection, dilute the stock solution in a vehicle such as PBS, or a mixture of 10% DMSO, 45% PEG400, and 45% sterile water.[1]
-
Administer Vorinostat via intraperitoneal (IP) injection at a dose of 50-100 mg/kg body weight.
-
The control group should receive an equal volume of the vehicle.
-
-
Treatment Schedule:
-
Administer treatment daily or on a schedule of 5 consecutive days per week for a period of 2-4 weeks.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., histology, Western blot, PCR).
-
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_culture [label="1. Culture Human\nCancer Cells"]; implantation [label="2. Subcutaneous\nImplantation into Mice"]; tumor_growth [label="3. Monitor Tumor Growth"]; randomization [label="4. Randomize into Groups\n(Vehicle vs. Vorinostat)"]; treatment [label="5. Administer Treatment\n(e.g., Daily IP Injection)"]; monitoring [label="6. Monitor Tumor Volume\n& Animal Health"]; endpoint [label="7. Endpoint Analysis\n(Tumor Excision, etc.)"]; finish [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> cell_culture; cell_culture -> implantation; implantation -> tumor_growth; tumor_growth -> randomization; randomization -> treatment; treatment -> monitoring; monitoring -> treatment [label="Repeat for\n2-4 weeks"]; monitoring -> endpoint; endpoint -> finish; }
Figure 2: Experimental workflow for a typical xenograft study with Vorinostat.
Protocol 2: Dietary Administration of Vorinostat for Neurodegenerative Disease Models
This protocol is based on a study in an Alzheimer's disease mouse model.[10]
-
Animal Model: Transgenic mouse model of neurodegenerative disease (e.g., hAβ-KI AD mice).
-
Vorinostat Diet Preparation:
-
Calculate the required concentration of Vorinostat in the food pellets to achieve the desired daily dosage (e.g., 0.18 mg/g of food).
-
Incorporate Vorinostat into a standard rodent chow mash and then re-pellet the food. Prepare control food pellets without the drug.
-
-
Treatment and Monitoring:
-
House mice individually or in small groups and provide them with the Vorinostat-containing or control diet ad libitum.
-
Measure food consumption and body weight daily or several times a week to monitor drug intake and general health.
-
Continue the dietary administration for the planned duration (e.g., 14 days to several months).
-
-
Endpoint Analysis:
-
At the end of the treatment period, conduct behavioral tests to assess cognitive function.
-
Euthanize the animals and collect brain tissue for biochemical and histological analysis (e.g., Western blot for acetylated histones, measurement of oxidative stress markers).
-
Signaling Pathways
Vorinostat has been shown to modulate several key signaling pathways involved in cancer and other diseases.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival. Vorinostat has been demonstrated to inhibit this pathway in several cancer models.[5] It can reduce the phosphorylation of key components like Akt and mTOR, as well as their downstream targets such as S6 ribosomal protein and 4E-BP1.[5]
GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase"]; PI3K [label="PI3K"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; Akt [label="Akt"]; mTORC1 [label="mTORC1"]; S6K [label="p70S6K"]; EBP1 [label="4E-BP1"]; Proliferation [label="Cell Proliferation\n& Survival", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Vorinostat [label="Vorinostat", fillcolor="#EA4335", fontcolor="#FFFFFF"];
GrowthFactor -> Receptor; Receptor -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> S6K [label="Activates"]; mTORC1 -> EBP1 [label="Inhibits"]; S6K -> Proliferation; EBP1 -> Proliferation [style=dashed, label="Inhibits Inhibition"]; Vorinostat -> Akt [label="Inhibits", color="#EA4335"]; Vorinostat -> mTORC1 [label="Inhibits", color="#EA4335"]; }
Figure 3: Inhibition of the PI3K/Akt/mTOR pathway by Vorinostat.
JAK/STAT Pathway
The JAK/STAT signaling pathway is essential for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. This pathway is often dysregulated in myeloproliferative neoplasms and some cancers. Vorinostat has been shown to interfere with this pathway, often in combination with other targeted therapies like JAK inhibitors.[6][7]
Cytokine [label="Cytokine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CytokineReceptor [label="Cytokine Receptor"]; JAK [label="JAK"]; STAT [label="STAT"]; STAT_dimer [label="STAT Dimer"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GeneTranscription [label="Gene Transcription", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Vorinostat [label="Vorinostat", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cytokine -> CytokineReceptor; CytokineReceptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates"]; STAT -> STAT_dimer [label="Dimerizes"]; STAT_dimer -> Nucleus [label="Translocates to"]; Nucleus -> GeneTranscription; Vorinostat -> JAK [label="Inhibits", color="#EA4335"]; Vorinostat -> STAT [label="Inhibits", color="#EA4335"]; }
Figure 4: Modulation of the JAK/STAT signaling pathway by Vorinostat.
Safety and Toxicity
While generally well-tolerated at therapeutic doses in animal models, some studies have reported dose-dependent toxicities. Common adverse effects observed in animals, particularly at higher doses, include gastrointestinal issues (diarrhea), weight loss, and hematologic suppression. Therefore, it is crucial to monitor animal health closely throughout the treatment period and establish a maximum tolerated dose (MTD) in pilot studies if necessary.
References
- 1. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 2. nbinno.com [nbinno.com]
- 3. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorinostat - Wikipedia [en.wikipedia.org]
- 5. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cotargeting the JAK/STAT signaling pathway and histone deacetylase by ruxolitinib and vorinostat elicits synergistic effects against myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of HDAC and mTOR may improve outcomes for relapsed/refractory Hodgkin lymphoma - ecancer [ecancer.org]
- 10. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Vorinostat upregulates MICA via the PI3K/Akt pathway to enhance the ability of natural killer cells to kill tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using HDAC Inhibitors in a Mouse Xenograft Model of Leukemia
A Note on "Chlopynostat": Initial searches for "this compound" did not yield specific preclinical data for a leukemia xenograft model. The following application notes and protocols are based on the well-documented use of other histone deacetylase (HDAC) inhibitors, such as Vorinostat and Panobinostat, in similar models. These protocols can serve as a template for investigating novel HDAC inhibitors like this compound.
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs that have shown promise in the treatment of various cancers, including leukemia.[1] These agents work by inhibiting HDAC enzymes, which are responsible for removing acetyl groups from histones.[1][2] This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes.[1][3] The downstream effects in leukemia cells include cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis.[1][4] Mouse xenograft models, where human leukemia cells are implanted into immunocompromised mice, are a crucial tool for evaluating the in vivo efficacy and safety of HDAC inhibitors before they can be considered for clinical trials in humans.[5][6]
Mechanism of Action of HDAC Inhibitors in Leukemia
HDAC inhibitors modulate the acetylation status of both histone and non-histone proteins, leading to a variety of anti-leukemic effects.[1] A primary mechanism involves the upregulation of cyclin-dependent kinase inhibitors, such as p21, which leads to cell cycle arrest.[7][8] Additionally, HDAC inhibitors can induce apoptosis by affecting the expression of key regulatory proteins.[1] For instance, some HDAC inhibitors have been shown to down-regulate anti-apoptotic proteins like XIAP and Mcl-1.[9]
Caption: Mechanism of action of HDAC inhibitors in leukemia cells.
Quantitative Data from Preclinical Leukemia Xenograft Models
The efficacy of HDAC inhibitors in mouse xenograft models of leukemia has been demonstrated in several studies. Key endpoints often include prolonged survival and reduction in tumor burden. The tables below summarize representative data for various HDAC inhibitors.
Table 1: Effect of Valproic Acid on Kasumi-1 Xenograft Model Data synthesized from studies on HDAC inhibitors in t(8;21) acute myeloid leukemia.[7][8]
| Treatment Group | Key Finding | Molecular Marker |
| Control | Progressive tumor growth | Baseline p21 expression |
| Valproic Acid | Inhibition of tumor growth | Upregulation of p21 expression |
Table 2: Efficacy of Panobinostat (LBH589) in ALL Xenograft Model Data synthesized from preclinical studies of Panobinostat in Acute Lymphoblastic Leukemia.[10]
| Treatment Group | Outcome |
| Control | Progressive disease |
| Panobinostat (LBH589) | Increased survival |
| Panobinostat + Methotrexate | Enhanced anti-leukemic effect |
Experimental Protocols
The following protocols provide a detailed methodology for conducting a mouse xenograft study to evaluate the efficacy of an HDAC inhibitor like this compound in a leukemia model.
Protocol 1: Establishment of the Leukemia Xenograft Model
This protocol describes the steps for implanting human leukemia cells into immunocompromised mice.
Materials:
-
Human leukemia cell line (e.g., K562, Kasumi-1, MOLM13)[5]
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Cell counter or hemocytometer
-
Laminar flow hood
Procedure:
-
Cell Culture: Culture the chosen leukemia cell line under standard conditions recommended by the supplier. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Cell Preparation: On the day of injection, harvest the cells and wash them twice with sterile PBS.
-
Cell Counting: Resuspend the cell pellet in cold, sterile PBS (or a 1:1 mixture of PBS and Matrigel) to the desired concentration (e.g., 5-10 x 10^6 cells per 100-200 µL).
-
Animal Injection:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
For systemic leukemia models, cells can be injected intravenously via the tail vein.
-
-
Monitoring: Monitor the mice daily for signs of tumor development, weight loss, or other signs of distress. Tumor volume for subcutaneous models can be measured with calipers (Volume = 0.5 x Length x Width^2).
Protocol 2: Administration of this compound (or other HDAC inhibitor)
This protocol outlines the preparation and administration of the HDAC inhibitor to the tumor-bearing mice.
Materials:
-
This compound (or other HDAC inhibitor)
-
Vehicle for solubilization (e.g., DMSO, PEG, saline; this should be determined based on the drug's properties)
-
Syringes and needles for injection (oral gavage or intraperitoneal)
-
Animal scale
Procedure:
-
Treatment Group Allocation: Once tumors are palpable or there is evidence of leukemia engraftment, randomly assign mice to treatment and control groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Drug Preparation: Prepare the dosing solution of this compound in the appropriate vehicle. The control group will receive the vehicle only.
-
Dosing:
-
Weigh each mouse to calculate the precise dose based on its body weight (mg/kg).
-
Administer the drug according to the planned schedule (e.g., daily, 5 days a week) via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring: Continue to monitor tumor growth, body weight, and clinical signs of toxicity throughout the treatment period.
-
Endpoint: The study may be concluded when tumors in the control group reach a predetermined size, or based on survival endpoints, according to IACUC guidelines. At the endpoint, tissues can be collected for further analysis (e.g., histology, Western blot, PCR).
Caption: Experimental workflow for a mouse xenograft model of leukemia.
Conclusion
The use of mouse xenograft models is an indispensable step in the preclinical evaluation of novel HDAC inhibitors like this compound for the treatment of leukemia. The protocols and data presented here, based on established HDAC inhibitors, provide a robust framework for designing and executing such studies. Careful planning, adherence to ethical guidelines for animal research, and rigorous data collection are essential for obtaining meaningful results that can guide future clinical development.
References
- 1. Histone deacetylase inhibitors for leukemia treatment: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. HDAC Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. Murine models based on acute myeloid leukemia-initiating stem cells xenografting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of leukemic cells by valproic acid, an HDAC inhibitor, in xenograft tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of leukemic cells by valproic acid, an HDAC inhibitor, in xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism and functional role of XIAP and Mcl-1 down-regulation in flavopiridol/vorinostat antileukemic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Current treatment strategies targeting histone deacetylase inhibitors in acute lymphocytic leukemia: a systematic review [frontiersin.org]
- 11. Histone deacetylase inhibitors induce apoptosis in myeloid leukemia by suppressing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P414: PATIENT-DERIVED XENOGRAFT MODELS ARE THE LEADING STRATEGY TO IDENTIFY NEW AGENTS FOR PEDIATRIC ACUTE MYELOID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.waocp.org [journal.waocp.org]
Chlopynostat Treatment in Primary Patient-Derived Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Chlopynostat, a histone deacetylase 1 (HDAC1) inhibitor, in primary patient-derived cancer cells. This document is intended to guide researchers in evaluating the therapeutic potential of this compound and similar HDAC inhibitors in a preclinical setting that closely mimics the patient's tumor environment.
Introduction
Histone deacetylase (HDAC) inhibitors are a promising class of anti-cancer agents that modulate gene expression by altering the acetylation status of histones and other non-histone proteins.[1] This leads to a more open chromatin structure, facilitating the transcription of tumor suppressor genes and other genes that inhibit cancer cell growth, ultimately inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis.[2][3] this compound is a potent and specific inhibitor of HDAC1, with a reported IC50 value of 67 nM.[4] Its mechanism of action involves the reversal of STAT4/p66Shc defects, which contributes to the induction of apoptosis in cancer cells.[4] The use of primary patient-derived cells for drug screening offers a more clinically relevant model compared to established cell lines, as they better recapitulate the heterogeneity and genetic background of the original tumor.[5][6]
Data Presentation
The following tables summarize the in vitro efficacy of this compound and other relevant HDAC inhibitors across various cancer cell lines. This data is provided for comparative purposes to aid in experimental design.
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| This compound | HDAC1 | 67 | Not Specified | [4] |
Table 2: Comparative In Vitro Potency of Other HDAC Inhibitors
| Compound | Target(s) | IC50 | Cell Line(s) | Reference |
| Vorinostat (SAHA) | Pan-HDAC | ~10 nM (cell-free) | Prostate (LNCaP, PC-3, TSU-Pr1): 2.5-7.5 µM; Breast (MCF-7): 0.75 µM | [7] |
| Panobinostat (LBH589) | Pan-HDAC | 5 nM (cell-free) | Non-small cell lung (H1299, L55, A549): 5-30 nM; Mesothelioma (OK-6, OK-5): 5-7 nM; Small cell lung (RG-1, LD-T): 4-5 nM; Ovarian: 15 nM | [8][9][10] |
Signaling Pathways
HDAC inhibitors, including this compound, exert their anti-cancer effects by modulating key signaling pathways that control cell survival, proliferation, and death. A primary mechanism involves the acetylation of histone proteins, leading to a more relaxed chromatin structure and altered gene expression.[1] Key downstream effects include the upregulation of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest, and the modulation of pro- and anti-apoptotic proteins, tipping the balance towards programmed cell death.[2] The tumor suppressor protein p53 is also a key player, as its acetylation by HDAC inhibition can enhance its transcriptional activity, further promoting apoptosis.[1][11]
Experimental Workflow
A typical workflow for evaluating the efficacy of this compound in primary patient-derived cells involves several key stages, from sample acquisition to data analysis.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Patient-Derived Cancer Cells
This protocol describes the general steps for establishing primary cell cultures from fresh tumor biopsies.[6][12]
Materials:
-
Fresh tumor tissue in transport medium
-
Sterile PBS, DMEM/F-12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Collagenase (e.g., Type IV)
-
DNase I
-
70 µm and 40 µm cell strainers
-
Red Blood Cell Lysis Buffer (optional)
-
Cell culture flasks/plates
Procedure:
-
Wash the tumor tissue with sterile PBS to remove any contaminants.
-
In a sterile petri dish, mechanically mince the tissue into small fragments (<1-2 mm³) using sterile scalpels.
-
Transfer the minced tissue to a sterile conical tube containing digestion medium (e.g., DMEM/F-12 with collagenase and DNase I).
-
Incubate at 37°C for 1-2 hours with gentle agitation.
-
Neutralize the enzyme activity by adding an equal volume of complete medium (DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin).
-
Filter the cell suspension through a 70 µm cell strainer into a new conical tube.
-
(Optional) If significant red blood cell contamination is present, treat with Red Blood Cell Lysis Buffer according to the manufacturer's protocol.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in complete medium.
-
Filter the suspension through a 40 µm cell strainer for a single-cell suspension.
-
Count the viable cells using a hemocytometer and Trypan Blue exclusion.
-
Seed the cells into culture flasks or plates at an appropriate density.
-
Culture the cells at 37°C in a humidified incubator with 5% CO₂. Change the medium every 2-3 days and monitor for cell attachment and growth.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on primary cells.[13][14]
Materials:
-
Primary cells cultured in 96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis for Histone Acetylation
This protocol is used to assess the pharmacodynamic effect of this compound by measuring the levels of acetylated histones.[15][16]
Materials:
-
Primary cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and collect the total protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., Histone H3 for acetyl-Histone H3, GAPDH for other proteins).
References
- 1. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Chlopynostat_TargetMol [targetmol.com]
- 5. stemcell.com [stemcell.com]
- 6. Frontiers | Patient-derived primary breast cancer cells and their potential for predicting sensitivity to chemotherapy [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Isolation, Culture, and Maintenance of Patient-Derived Tumor Biopsy [protocols.io]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
Application Note: Chromatin Immunoprecipitation (ChIP) Following Chlopynostat Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA within the natural chromatin context of the cell.[1] When combined with treatment using specific chemical probes or drugs, such as the Histone Deacetylase (HDAC) inhibitor Chlopynostat, ChIP can elucidate the direct effects of these compounds on chromatin structure and gene regulation. HDAC inhibitors, a class of epigenetic modifiers, cause hyperacetylation of histones, leading to a more open chromatin state and altered gene expression.[2][3] This application note provides a detailed protocol for performing ChIP on cultured cells treated with this compound, methods for data analysis, and expected outcomes.
Mechanism of Action: this compound and Histone Acetylation
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histone tails. This deacetylation results in a more condensed chromatin structure, which is generally associated with transcriptional repression.[2] this compound, as an HDAC inhibitor, blocks the activity of these enzymes. This inhibition leads to an accumulation of acetylated histones (hyperacetylation), which neutralizes the positive charge of lysine residues and weakens the interaction between histones and DNA.[3] The result is a more relaxed, "open" chromatin conformation, making the DNA more accessible to transcription factors and promoting gene expression.[3]
Caption: Mechanism of this compound as an HDAC inhibitor.
Experimental Workflow
The ChIP procedure involves several key steps: cross-linking proteins to DNA, chromatin fragmentation, immunoprecipitation with a specific antibody, and analysis of the co-precipitated DNA. When studying the effects of a drug like this compound, a treatment step is included prior to cell harvesting.
Caption: Experimental workflow for ChIP with this compound treatment.
Data Presentation: Expected Quantitative Results
Following ChIP, quantitative PCR (qPCR) is used to determine the enrichment of specific DNA sequences. The data is often presented as "percent of input," which represents the amount of immunoprecipitated DNA relative to the total amount of chromatin used in the experiment. Treatment with an HDAC inhibitor like this compound is expected to increase the acetylation of histones at specific gene promoters, leading to a higher % input value compared to untreated controls.
Table 1: Example qPCR Results from a ChIP Experiment Data is hypothetical and representative of expected results based on similar HDAC inhibitor studies.[4]
| Target Gene Promoter | Treatment | Antibody | % Input (Mean ± SD) | Fold Enrichment (vs. IgG) |
| Gene A (Active) | Vehicle | Anti-Acetyl-H3 | 1.50 ± 0.20 | 75 |
| Gene A (Active) | This compound | Anti-Acetyl-H3 | 4.50 ± 0.45 | 225 |
| Gene A (Active) | Vehicle | Normal IgG | 0.02 ± 0.005 | 1 |
| Gene A (Active) | This compound | Normal IgG | 0.02 ± 0.007 | 1 |
| Gene B (Silent) | Vehicle | Anti-Acetyl-H3 | 0.10 ± 0.03 | 5 |
| Gene B (Silent) | This compound | Anti-Acetyl-H3 | 0.80 ± 0.15 | 40 |
| Gene B (Silent) | Vehicle | Normal IgG | 0.02 ± 0.004 | 1 |
| Gene B (Silent) | This compound | Normal IgG | 0.02 ± 0.006 | 1 |
Detailed Experimental Protocol
This protocol is adapted for cultured cells grown in 150 mm dishes (2–5 x 10⁷ cells per dish) and incorporates treatment with this compound.[1][5]
Materials and Reagents:
-
Cell Culture Medium
-
This compound (or other HDAC inhibitor)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
37% Formaldehyde
-
2.5 M Glycine
-
Protease Inhibitor Cocktail
-
Cell Lysis Buffer (e.g., 5 mM HEPES, 85mM KCl, 0.5% NP40, pH 8.0)[6]
-
Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl, 10 mM EDTA, 1% SDS, pH 8.1)[6]
-
ChIP Dilution Buffer
-
Wash Buffers (Low salt, High salt, LiCl)[7]
-
Elution Buffer[7]
-
Proteinase K
-
RNase A
-
Phenol:Chloroform:Isoamyl alcohol
-
Protein A or G Agarose/Magnetic Beads[7]
-
ChIP-validated antibody (e.g., anti-Acetyl-Histone H3, anti-Acetyl-Histone H4)
Procedure:
Day 1: Cell Treatment, Cross-linking, and Lysis
-
Cell Treatment: Culture cells to approximately 80-90% confluency. Treat the cells with the desired concentration of this compound for the determined time (e.g., 6-24 hours). A vehicle-only (e.g., DMSO) control must be run in parallel.
-
Cross-linking: To the culture medium, add formaldehyde to a final concentration of 1% (e.g., add 270 µl of 37% formaldehyde to 10 ml of media).[6] Incubate for 10 minutes at room temperature with gentle swirling.
-
Quenching: Stop the cross-linking reaction by adding glycine to a final concentration of 0.125 M (e.g., add 500 µl of 2.5 M Glycine to 10 ml of media).[6] Incubate for 5 minutes at room temperature.
-
Cell Harvesting: Aspirate the medium. Wash the cells twice with ice-cold PBS. Scrape the cells into a conical tube.
-
Cell Lysis: Centrifuge the cells at 2,500 rpm for 5 minutes at 4°C.[6] Resuspend the pellet in Cell Lysis Buffer containing protease inhibitors. Incubate on ice for 15 minutes.[6]
-
Nuclear Lysis: Centrifuge at 4,000 rpm for 5 minutes at 4°C to pellet the nuclei.[6] Discard the supernatant. Resuspend the nuclear pellet in Nuclear Lysis Buffer with protease inhibitors. Incubate on ice for 10 minutes.
Day 2: Chromatin Shearing and Immunoprecipitation
-
Chromatin Shearing: Sonicate the nuclear lysate on ice to shear the chromatin into fragments of 200-1000 bp.[1] The optimal sonication conditions (power, duration, number of cycles) must be empirically determined for each cell type and instrument.
-
Clarification: Centrifuge the sonicated lysate at maximum speed for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (soluble chromatin) to a new tube.
-
Quantification: Determine the chromatin concentration.
-
Pre-clearing (Optional but Recommended): To reduce non-specific background, add Protein A/G beads to the chromatin lysate and incubate for 1-2 hours at 4°C on a rotator.[8] Pellet the beads and transfer the supernatant to a new tube.
-
Input Sample: Take a fraction of the pre-cleared lysate (e.g., 1-2%) to serve as the "input" control. Store at -20°C until the reverse cross-linking step.
-
Immunoprecipitation: Add the ChIP-validated primary antibody (e.g., 2-5 µg of anti-acetyl-H3) and a negative control antibody (e.g., Normal Rabbit IgG) to separate aliquots of the chromatin. Incubate overnight at 4°C with rotation.
-
Capture Immune Complexes: Add Protein A/G beads to each immunoprecipitation reaction and incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.
Day 3: Washes, Elution, and Reverse Cross-linking
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and finally twice with TE Buffer. Perform each wash for 5 minutes at 4°C with rotation. These stringent washes are crucial to reduce background.[8]
-
Elution: Resuspend the washed beads in Elution Buffer. Incubate at 65°C for 15-30 minutes with vortexing to elute the chromatin complexes from the beads. Pellet the beads and transfer the supernatant to a new tube.
-
Reverse Cross-linking: Add NaCl to the eluates and the input sample to a final concentration of 0.2 M. Incubate at 65°C for at least 4-5 hours (or overnight) to reverse the formaldehyde cross-links.[1]
Day 4: DNA Purification and Analysis
-
RNase and Proteinase K Treatment: Add RNase A to the samples and incubate at 37°C for 1 hour.[1] Then, add Proteinase K and incubate at 42-45°C for 1-2 hours to digest proteins.[1][6]
-
DNA Purification: Purify the DNA using either phenol:chloroform extraction followed by ethanol precipitation or a commercial PCR purification kit.[9]
-
Analysis: Resuspend the purified DNA in nuclease-free water. Use this DNA as a template for qPCR with primers specific to the genomic regions of interest. Analyze the results by calculating the percent input and fold enrichment over the IgG control.[10]
References
- 1. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 2. ijbcp.com [ijbcp.com]
- 3. embopress.org [embopress.org]
- 4. researchgate.net [researchgate.net]
- 5. encodeproject.org [encodeproject.org]
- 6. ChIP Protocol | Proteintech Group [ptglab.com]
- 7. ChIP Assay for Cell Culture [bio-protocol.org]
- 8. arigobio.com [arigobio.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. HDAC inhibition attenuates cardiac hypertrophy by acetylation and deacetylation of target genes - PMC [pmc.ncbi.nlm.nih.gov]
Chlopynostat-Induced Apoptosis in Chronic Lymphocytic Leukemia Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analysis of apoptosis induced by Chlopynostat, a potent and selective Class I Histone Deacetylase (HDAC) inhibitor. The provided protocols and data are primarily based on studies of this compound's effects on B cells from Chronic Lymphocytic Leukemia (CLL) patients, where it has been shown to reverse defects in the apoptotic machinery.
Introduction
This compound (also referred to as compound 6c) is a novel and potent inhibitor of HDAC1 with an IC50 value of 67 nM.[1] In the context of Chronic Lymphocytic Leukemia (CLL), where the expression of the pro-apoptotic protein p66Shc and its transcriptional factor STAT4 is defective, this compound has demonstrated the ability to induce apoptosis.[1][2] It achieves this by inhibiting HDAC1, leading to the reactivation of STAT4/p66Shc expression, thereby offering a promising therapeutic strategy to restore normal apoptotic processes in these malignant cells.[1][2]
Mechanism of Action: this compound-Induced Apoptosis
This compound's primary mechanism of action in inducing apoptosis in CLL cells involves the inhibition of HDAC1. This leads to the epigenetic upregulation of STAT4, a key transcription factor.[1][2] Activated STAT4 then transcriptionally upregulates the expression of p66Shc, a pro-apoptotic protein.[1][3] The restoration of the STAT4/p66Shc signaling axis is crucial for overcoming the apoptotic defects observed in CLL cells.[1][2]
Figure 1: Signaling pathway of this compound-induced apoptosis.
Quantitative Analysis of Apoptosis
The following table summarizes the quantitative data on apoptosis in CLL cells treated with this compound compared to a control (DMSO) and another HDAC inhibitor, SAHA. The data was obtained by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
| Treatment (Concentration) | Viable Cells (%) | Apoptotic Cells (%) |
| DMSO (Control) | 85.2 ± 5.3 | 14.8 ± 5.3 |
| This compound (5 µM) | 48.7 ± 8.1 | 51.3 ± 8.1 |
| SAHA (5 µM) | 70.1 ± 7.2 | 29.9 ± 7.2 |
| Data presented as mean ± SD from experiments on B cells from CLL patients. |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Apoptosis using Annexin V-FITC and Propidium Iodide (PI)
This protocol outlines the steps for quantifying apoptosis in CLL cells following treatment with this compound using flow cytometry.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture primary B cells from CLL patients in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells at a density of 1 x 10^6 cells/mL.
-
Treat cells with the desired concentration of this compound (e.g., 5 µM) or an equivalent volume of DMSO as a vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Harvesting and Washing:
-
After incubation, transfer the cells to a conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
References
Troubleshooting & Optimization
Technical Support Center: Chlopynostat for In Vitro Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Chlopynostat in in vitro studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1), with an IC50 value of 67 nM.[1] Its primary mechanism involves the inhibition of HDAC1, which leads to an increase in the acetylation of histone and non-histone proteins. This epigenetic modification results in the reversal of aberrant gene expression, induction of apoptosis, and cell cycle arrest in cancer cells.[1][2]
Q2: I am having trouble dissolving this compound. What is the recommended solvent?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[3][4] It is a powerful organic solvent capable of dissolving many water-insoluble compounds.
Q3: What is the maximum permissible concentration of DMSO in my cell culture?
To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[4][5] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: My this compound precipitates when I dilute the DMSO stock solution in my aqueous cell culture medium. How can I prevent this?
Precipitation upon dilution is a common issue with hydrophobic compounds. To mitigate this, a stepwise dilution approach is recommended.[5] Instead of a single large dilution, perform a series of smaller, sequential dilutions into your pre-warmed cell culture medium while gently vortexing. This gradual reduction in solvent strength helps to maintain the compound's solubility.
Q5: How should I store my this compound stock solution?
This compound powder is stable for up to three years when stored at -20°C.[1] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year to maintain its stability and efficacy.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | Increase the volume of DMSO incrementally. Gentle warming of the solution up to 37°C and vortexing can aid dissolution.[3] |
| Precipitate forms in the stock solution during storage. | The solution may be supersaturated or stored improperly. | Try to redissolve the precipitate by warming the solution to 37°C and vortexing. If this fails, the stock solution may need to be remade at a slightly lower concentration. Ensure proper storage at -80°C. |
| Inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Observed cellular toxicity in vehicle control group. | The final concentration of DMSO is too high. | Ensure the final DMSO concentration in the cell culture medium is below 0.5%. Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line.[5] |
Quantitative Solubility Data
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 10 mg/mL | This is a conservative estimate based on the solubility of other HDAC inhibitors and general laboratory practices. The actual solubility may be higher. |
| Ethanol | Sparingly Soluble | Pre-dissolving in DMSO before dilution in ethanol-containing buffers may be necessary. |
| Water | Insoluble | This compound is not recommended for direct dissolution in aqueous buffers. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (this compound Molecular Weight: ~359.8 g/mol ), weigh 3.598 mg.
-
Solvent Addition: Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of high-purity, sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Sterilization (Optional): If required for your specific application, the DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To avoid precipitation, perform an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of medium.
-
Final Dilution: Add the desired volume of the intermediate or stock solution to your cell culture plates containing pre-warmed medium to achieve the final desired concentration. Ensure the final DMSO concentration remains below 0.5%. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 10 µL of the 1 mM intermediate solution.
-
Mixing: Gently mix the contents of the well or plate by swirling or gentle pipetting.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to a separate well or plate, ensuring the final DMSO concentration matches that of the experimental conditions.
Visualizations
References
- 1. Chlopynostat_TargetMol [targetmol.com]
- 2. Pharmacological or transcriptional inhibition of both HDAC1 and 2 leads to cell cycle blockage and apoptosis via p21Waf1/Cip1 and p19INK4d upregulation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Addressing Chlopynostat Resistance in Cancer Cell Lines
Disclaimer: Information on resistance to the histone deacetylase (HDAC) inhibitor Chlopynostat is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on established mechanisms of resistance to the broader class of HDAC inhibitors and may require experimental validation for this compound specifically.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A1: Resistance to HDAC inhibitors like this compound can arise from several factors. The most commonly observed mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][2][3][4]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, particularly those in the BCL-2 family, can counteract the pro-apoptotic effects of this compound, leading to cell survival despite treatment.[5][6][7][8][9][10]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the effects of HDAC inhibition. Common pathways implicated in resistance include the PI3K/Akt/mTOR and MAPK/ERK pathways.[11][12][13][14][15][16][17][18]
-
Target Alteration: Although less common, mutations in the HDAC enzymes targeted by this compound could potentially alter drug binding and reduce its inhibitory effect.[19]
Q2: How can I determine if my cell line has developed resistance to this compound?
A2: The primary method to determine resistance is to measure the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[20][21][22][23]
Q3: What is a typical fold-change in IC50 that indicates resistance?
A3: While there is no universal cutoff, a 3-fold or higher increase in the IC50 value is generally considered a strong indicator of acquired resistance. However, even a modest 1.5 to 2-fold increase can be biologically significant. It is crucial to perform statistical analysis to confirm the significance of the observed shift in IC50.
Q4: Can this compound resistance be reversed?
A4: In some cases, resistance can be overcome. Strategies include:
-
Combination Therapy: Using this compound in combination with inhibitors of drug efflux pumps (e.g., Verapamil for ABCB1), inhibitors of anti-apoptotic proteins (e.g., Venetoclax, a BCL-2 inhibitor), or inhibitors of bypass signaling pathways (e.g., PI3K or MEK inhibitors) may restore sensitivity.
-
Alternative HDAC Inhibitors: If resistance is specific to the chemical structure of this compound, other HDAC inhibitors with different structures may still be effective.
Troubleshooting Guide
This guide provides a structured approach to investigating and addressing potential this compound resistance in your cancer cell line experiments.
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Increased IC50 value for this compound | Development of drug resistance. | 1. Confirm the increased IC50 with a dose-response curve using a cell viability assay (e.g., MTT assay). 2. Investigate the underlying mechanism (see below). |
| No change in global histone acetylation upon this compound treatment | 1. Reduced intracellular drug concentration. 2. Altered HDAC target. | 1. Perform a Western blot to assess the expression of ABCB1. 2. Measure intracellular this compound concentration using appropriate analytical methods (if available). 3. Sequence the target HDACs to check for mutations (advanced). |
| Cells are not undergoing apoptosis despite this compound treatment | Upregulation of anti-apoptotic proteins. | 1. Perform a Western blot to assess the expression levels of BCL-2 family proteins (e.g., BCL-2, BCL-xL, Mcl-1). 2. Conduct an apoptosis assay (e.g., Annexin V staining) to confirm the lack of apoptosis. |
| Cells continue to proliferate in the presence of this compound | Activation of pro-survival signaling pathways. | 1. Perform Western blot analysis to examine the phosphorylation status of key proteins in the PI3K/Akt/mTOR (e.g., p-Akt, p-mTOR) and MAPK/ERK (e.g., p-ERK) pathways. |
Data Presentation
Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change |
| Example A | 50 | 250 | 5 |
| Example B | 120 | 480 | 4 |
| Example C | 85 | 170 | 2 |
Note: These are example values. Actual IC50 values will vary depending on the cell line and experimental conditions.
Experimental Protocols
Determination of IC50 using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50%.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the cells for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for Resistance Markers
Objective: To assess the protein expression levels of key resistance markers (e.g., ABCB1, BCL-2, p-Akt, p-ERK).
Methodology:
-
Cell Lysis: Treat sensitive and resistant cells with or without this compound for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-ABCB1, anti-BCL-2, anti-p-Akt, anti-p-ERK, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to compare protein expression levels between samples.
Mandatory Visualizations
Caption: Experimental workflow for investigating this compound resistance.
Caption: Signaling pathways involved in this compound action and resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of multidrug resistance-linked P-glycoprotein (ABCB1) function by 5'-fluorosulfonylbenzoyl 5'-adenosine: evidence for an ATP analogue that interacts with both drug-substrate-and nucleotide-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. BCL-2 antagonism sensitizes cytotoxic T cell–resistant HIV reservoirs to elimination ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Combinatorial BCL2 Family Expression in Acute Myeloid Leukemia Stem Cells Predicts Clinical Response to Azacitidine/Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. oaepublish.com [oaepublish.com]
- 13. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition Effect of Chloroquine and Integrin-Linked Kinase Knockdown on Translation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Anti-Cancer Potential of MAPK Pathway Inhibition in Paragangliomas–Effect of Different Statins on Mouse Pheochromocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. biology.stackexchange.com [biology.stackexchange.com]
- 21. A computational method for drug sensitivity prediction of cancer cell lines based on various molecular information - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pharmacology - Defining Resistance and Sensitivity Thresholds for IC50 - Biology Stack Exchange [biology.stackexchange.com]
Troubleshooting inconsistent results with Chlopynostat
Disclaimer: Chlopynostat is a hypothetical novel Histone Deacetylase (HDAC) inhibitor. The following troubleshooting guide and FAQs are based on general principles and common issues encountered with HDAC inhibitors as a class of compounds. The provided protocols and data are illustrative and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is presumed to be a Histone Deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins.[1][2] By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, which alters chromatin structure and modulates the expression of genes involved in critical cellular processes such as cell cycle progression and apoptosis.[3][4]
Q2: I'm observing significant batch-to-batch variability in my experiments with this compound. What could be the cause?
Batch-to-batch variability can stem from several factors:
-
Compound Stability: Ensure that each batch of this compound is stored correctly, typically as a stock solution in an appropriate solvent (e.g., DMSO) at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Some HDAC inhibitors can be unstable in aqueous media, so if your experiment runs for more than 24 hours, consider replacing the drug-containing medium daily.[2]
-
Solubility Issues: this compound might precipitate out of solution in your cell culture medium, especially at higher concentrations. Visually inspect your culture plates for any signs of precipitation. If solubility is an issue, consider using a lower concentration or preparing fresh dilutions for each experiment.
-
Cell Culture Conditions: Ensure consistency in cell density at the time of treatment, passage number, and media composition, as these can all influence cellular response to HDAC inhibitors.
Q3: My cells are showing inconsistent responses to this compound treatment. Sometimes I see the expected effect, and other times I don't.
Inconsistent cellular responses are a common challenge. Here are some troubleshooting steps:
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Treatment Duration and Concentration: The optimal concentration and duration of this compound treatment can vary significantly between cell lines. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or confluent cells may respond differently to HDAC inhibitors.
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Off-Target Effects: Like many small molecule inhibitors, this compound may have off-target effects that can lead to unexpected or inconsistent results. It's important to validate key findings using secondary assays or by modulating the target pathway through other means (e.g., siRNA).
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Assay Variability: The type of assay used to measure the effect of this compound can also contribute to variability. For example, some cell viability assays can be affected by changes in cell metabolism induced by the treatment. Consider using orthogonal assays to confirm your results (e.g., combining a metabolic assay with a direct cell count or apoptosis assay).
Q4: I am not observing the expected increase in histone acetylation after this compound treatment. What should I do?
-
Check Compound Activity: First, verify the activity of your this compound stock. If possible, use a cell-free HDAC activity assay with a purified HDAC enzyme to confirm that the compound is active.
-
Optimize Treatment Conditions: You may need to increase the concentration of this compound or extend the treatment duration. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help identify the optimal time point for observing maximum histone acetylation.
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Western Blot Protocol: Ensure your western blot protocol is optimized for detecting histone modifications. This includes using appropriate extraction buffers to preserve post-translational modifications and high-quality, specific antibodies for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4).
-
Nuclear Extraction: Since HDACs are primarily located in the nucleus, using nuclear extracts for your western blot can provide a more concentrated sample and a clearer signal compared to whole-cell lysates.[2]
Troubleshooting Guides
Issue 1: High Background in HDAC Activity Assays
High background can mask the true signal in your HDAC activity assay.
| Potential Cause | Recommended Solution |
| Insufficient washing | Ensure that all wash steps in the protocol are performed thoroughly as specified.[5] |
| Overdevelopment of colorimetric/fluorometric signal | Reduce the incubation time with the developing solution.[5] Monitor the color/signal development and stop the reaction when the positive control is in the optimal range. |
| Contaminated reagents | Use fresh, high-quality reagents and dedicated pipette tips for each component. |
Issue 2: Inconsistent IC50 Values for this compound
Obtaining reproducible IC50 values is critical for characterizing the potency of this compound.
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding density | Ensure that cells are seeded uniformly across the plate and are in the logarithmic growth phase. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Variability in drug preparation | Prepare a single stock solution of this compound and make serial dilutions from this stock for all concentrations. |
| Assay timing | Ensure that the incubation time with this compound and the subsequent assay reagents is consistent across all experiments. |
Illustrative IC50 Values for Various HDAC Inhibitors
| Compound | Cell Line | Assay | IC50 (µM) |
| Vorinostat (SAHA) | HCT116 | HDAC-Glo I/II | 0.67[6] |
| Resveratrol | HCT116 | HDAC-Glo I/II | 2.66[6] |
| Nafamostat | HCT116 | HDAC-Glo I/II | 0.07[6] |
| Trichostatin A | HCT116 | HDAC-Glo I/II | 0.16[6] |
| SAHA | A2780 | Trypan Blue | 7.5[7] |
Experimental Protocols
Protocol 1: Determining this compound IC50 using a Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for determining the concentration of this compound that inhibits cell viability by 50%.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Cell Treatment: Remove the existing medium from the cells and add the this compound dilutions and vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]
-
Assay: After incubation, bring the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for Histone Acetylation
This protocol is to assess the effect of this compound on histone acetylation levels.
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound or a vehicle control for the desired time.
-
Nuclear Extraction:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cell membrane using a cytoplasmic extraction buffer.
-
Pellet the nuclei and extract nuclear proteins using a nuclear extraction buffer containing protease and HDAC inhibitors (except for the one being studied, if applicable).
-
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Image the blot and perform densitometry analysis. Normalize the acetylated histone signal to a loading control (e.g., total Histone H3 or Lamin B1).
Visualizations
Caption: Mechanism of action for this compound as an HDAC inhibitor.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Chlopynostat stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Chlopynostat. Adherence to these best practices is crucial for ensuring the integrity and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For long-term stability, this compound in its solid (powder) form should be stored at -20°C. Under these conditions, it is expected to remain stable for up to 3 years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be aliquoted into tightly sealed vials and stored at -80°C for up to 1 year.[1] It is generally recommended to make up solutions and use them on the same day whenever possible.
Q3: My shipment of this compound arrived at ambient temperature. Is it still viable?
Yes. This compound can be shipped at ambient temperature or with blue ice without significantly affecting its stability for short periods (less than one week).[1] Upon receipt, it should be stored under the recommended conditions.
Q4: I observed precipitation in my this compound stock solution after storing it at -20°C. What should I do?
Before use, and prior to opening the vial, it is recommended that the product be allowed to warm to room temperature for at least 60 minutes. If precipitation is observed, gently vortex the solution to ensure it is fully redissolved before use. To avoid repeated freeze-thaw cycles which can degrade the compound, it is best practice to prepare single-use aliquots.
Q5: How can I check the stability of my this compound solution if I suspect degradation?
The stability of a compound in solution can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC). This technique can be used to determine the concentration of the active compound and detect the presence of any degradation products over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results | Compound degradation due to improper storage. | Verify that the this compound powder and solutions have been stored at the correct temperatures (-20°C for powder, -80°C for solutions).[1] Prepare fresh stock solutions from powder for critical experiments. |
| Repeated freeze-thaw cycles of stock solutions. | Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles. | |
| Precipitation in stock solution upon thawing | Insufficient time to fully redissolve at room temperature. | Allow the vial to equilibrate to room temperature for at least 60 minutes before use and vortex gently to ensure complete dissolution. |
| Solution was stored at a lower temperature than recommended for aqueous solutions. | While this compound in an appropriate solvent is stored at -80°C, some aqueous solutions are not recommended for storage below room temperature as this can promote precipitation.[2] Always refer to the solvent's properties. | |
| Visible change in color or appearance of the powder | Potential degradation due to exposure to moisture or light. | Store the powder in a tightly sealed vial, protected from light. If significant changes are observed, it is recommended to use a fresh batch of the compound. |
Stability and Storage Data Summary
| Form | Storage Temperature | Duration | Shipping Conditions |
| Powder | -20°C | 3 years[1] | Ambient temperature or with blue ice[1] |
| In Solvent | -80°C | 1 year[1] | Not applicable |
Experimental Protocols
General Protocol for Assessing this compound Solution Stability
This protocol outlines a general method for determining the stability of this compound in a specific solvent over time.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the stock solution using a validated HPLC method to determine the initial concentration and purity. This serves as the baseline.
-
Storage Conditions: Aliquot the remaining stock solution into multiple tightly sealed, light-protected vials. Store these aliquots under the desired test conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Sample Preparation and Analysis: Allow the aliquot to equilibrate to room temperature. Analyze the sample using the same HPLC method as the initial analysis.
-
Data Analysis: Compare the concentration and purity of the stored samples to the initial (Time 0) sample. A significant decrease in concentration or the appearance of new peaks may indicate degradation.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
How to reduce variability in Chlopynostat experiments
Welcome to the technical support center for Chlopynostat. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and minimizing variability. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your work with this compound, a potent histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a histone deacetylase (HDAC) inhibitor. It functions by binding to the active site of HDAC enzymes, preventing them from removing acetyl groups from histone and non-histone proteins.[1][2] This leads to an accumulation of acetylated proteins, which in turn alters gene expression, resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4][5]
Q2: What are the most common sources of variability in this compound experiments?
A2: Variability in experiments with HDAC inhibitors like this compound can arise from several factors:
-
Cell-based factors: Cell line heterogeneity, cell density at the time of treatment, and passage number can all influence the response.[3][6]
-
Compound stability and handling: Improper storage and handling of this compound can lead to degradation and loss of activity.
-
Assay-specific conditions: The choice of assay, incubation times, and substrate concentrations can significantly impact results.[7]
-
Off-target effects: Like many small molecules, this compound may have off-target effects that can contribute to variability.[8]
Q3: How should this compound be stored and handled?
A3: For optimal stability, solid this compound should be stored at -20°C, protected from light and moisture. Stock solutions should be prepared in a suitable solvent (e.g., DMSO) and stored in small aliquots at -80°C to minimize freeze-thaw cycles. Avoid repeated warming and cooling of the stock solution.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
| Problem | Possible Cause | Recommended Solution |
| High variability in cell viability/cytotoxicity assays | Inconsistent cell density at the time of plating. | Ensure a uniform cell suspension and accurate cell counting before seeding. Plate cells at a consistent density across all experiments. |
| Cell line instability or heterogeneity. | Use low-passage number cells and regularly perform cell line authentication. Consider single-cell cloning to establish a homogenous population.[6] | |
| Degradation of this compound. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions. | |
| Inconsistent HDAC inhibition in activity assays | Inaccurate protein concentration measurement. | Use a reliable protein quantification method (e.g., BCA assay) and ensure all samples are within the linear range of the assay. |
| Variation in incubation time. | Precisely control the incubation time of the enzyme with the substrate and inhibitor. For slow-binding inhibitors, pre-incubation may be necessary to reach equilibrium.[7] | |
| Substrate concentration not optimized. | Determine the optimal substrate concentration for your specific assay conditions to ensure you are measuring initial velocity. | |
| Unexpected changes in gene or protein expression | Off-target effects of this compound. | Perform target engagement and selectivity profiling to identify potential off-targets.[8] Use structurally different HDAC inhibitors as controls to confirm that the observed effect is due to HDAC inhibition. |
| Cell culture-induced stress. | Ensure optimal cell culture conditions (e.g., CO2, temperature, humidity) and avoid over-confluency. | |
| Variability in sample preparation for downstream analysis. | Standardize protocols for RNA/protein extraction and handling to minimize technical variability. |
Key Experimental Protocols
Protocol 1: Cellular Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro HDAC Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits.[9][10][11]
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Reagent Preparation: Prepare assay buffer, a fluorogenic HDAC substrate, and a developer solution as per the kit instructions.
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Sample Preparation: Prepare nuclear or whole-cell extracts from cells treated with or without this compound. Determine the protein concentration of the extracts.
-
Assay Reaction: In a 96-well black plate, add the assay buffer, nuclear extract (containing HDAC enzymes), and the HDAC substrate. For inhibitor studies, add varying concentrations of this compound. Include a "no enzyme" control and a "no inhibitor" control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
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Development: Add the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Incubate for a further 15-20 minutes at 37°C and then measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
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Data Analysis: Calculate the HDAC activity as the rate of fluorescence increase over time. Determine the percent inhibition for each this compound concentration and calculate the IC50 value.
Data Presentation
Table 1: Factors Influencing IC50 Values of HDAC Inhibitors
| Factor | Effect on IC50 | Recommendation | Reference |
| Cell Line | Can vary significantly between different cell lines due to differences in HDAC expression and cellular context. | Characterize the HDAC expression profile of your cell line. | [3] |
| Assay Type | Different assay formats (e.g., biochemical vs. cell-based) can yield different IC50 values. | Choose an assay that is most relevant to your biological question. | [7] |
| Pre-incubation Time | For slow-binding inhibitors, IC50 can decrease with longer pre-incubation times. | Determine the equilibration time for this compound with its target HDACs. | [7] |
| Substrate Used | The choice of substrate in biochemical assays can influence inhibitor potency. | Use a substrate that is relevant to the HDAC isoform being studied. | [12] |
Visualizations
Caption: this compound inhibits HDACs, leading to histone hyperacetylation and altered gene expression.
Caption: A typical experimental workflow for characterizing the effects of this compound.
Caption: A logical flow for troubleshooting inconsistent results in this compound experiments.
References
- 1. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Impact of HDAC Inhibitors on Protein Quality Control Systems: Consequences for Precision Medicine in Malignant Disease [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. HDAC-Glo™ I/II Assays [promega.com]
- 12. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Investigational Compounds
Disclaimer: No peer-reviewed scientific literature or public data exists for a compound named "Chlopynostat." This guide provides general strategies and established methodologies for overcoming poor in vivo bioavailability of novel, poorly water-soluble research compounds, particularly those with characteristics similar to histone deacetylase (HDAC) inhibitors. The following information is intended for research and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My orally administered compound shows high efficacy in vitro but very low plasma concentration in vivo. What are the likely causes?
A1: This is a common challenge in drug development. The primary reasons for poor oral bioavailability are typically:
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Poor Aqueous Solubility: The compound does not dissolve well in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][2]
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Low Permeability: The compound cannot efficiently cross the intestinal epithelial barrier to enter the bloodstream.[3]
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High First-Pass Metabolism: After absorption, the compound is extensively metabolized by enzymes in the gut wall or liver before it can reach systemic circulation.[4][5]
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Efflux Transporter Activity: The compound is actively pumped back into the GI lumen by transporters like P-glycoprotein (P-gp) after being absorbed.
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important?
A2: The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[2] It helps predict a drug's in vivo absorption characteristics. Most new drug candidates fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making bioavailability enhancement a critical step in their development.[6][7]
Q3: What is "first-pass metabolism" and how can it be mitigated?
A3: First-pass metabolism is a phenomenon where a drug's concentration is significantly reduced before it reaches systemic circulation, primarily due to metabolism in the liver and gut wall.[4] Strategies to mitigate this include:
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Increasing the Dose: This can saturate the metabolizing enzymes but may increase toxicity.
-
Co-administration with Inhibitors: Using a compound that inhibits the specific metabolic enzymes (e.g., CYP3A4 inhibitors).
-
Prodrugs: Modifying the drug into an inactive form (prodrug) that is less susceptible to first-pass metabolism and is converted to the active drug in the bloodstream.[8]
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Alternative Routes of Administration: Bypassing the GI tract and liver through intravenous, transdermal, or sublingual routes.[9][10]
-
Lipid-Based Formulations: Promoting lymphatic absorption can partially bypass the liver.[3][11]
Q4: Can changing the physical form of my compound improve its bioavailability?
A4: Yes, modifying the solid-state properties of a drug can significantly enhance its dissolution rate and, consequently, its bioavailability.[12] Common techniques include:
-
Particle Size Reduction (Micronization/Nanonization): Increasing the surface area-to-volume ratio enhances the dissolution rate.[6][13]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can increase its apparent solubility.[2][14]
-
Salt Formation: Converting the drug to a salt form can improve solubility and dissolution.[12]
-
Co-crystals: Forming a crystalline structure with another molecule (a co-former) can alter the physicochemical properties.[12]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps & Solutions |
| Low Cmax and AUC after oral dosing, but high variability between subjects. | Poor aqueous solubility leading to erratic dissolution. | 1. Characterize Solubility: Determine the pH-solubility profile. 2. Formulation Enhancement: Test formulations designed to improve solubility, such as micronization, solid dispersions, or lipid-based systems (e.g., SEDDS).[15] 3. Food Effect Study: Assess if administration with a high-fat meal improves absorption. |
| Good initial absorption followed by a rapid decline in plasma concentration. | High first-pass metabolism in the liver. | 1. In Vitro Metabolism Assay: Use liver microsomes or hepatocytes to identify the primary metabolizing enzymes (e.g., CYPs). 2. Prodrug Strategy: Design a prodrug that masks the metabolic site.[8] 3. Route of Administration: Compare oral with intravenous (IV) dosing to calculate absolute bioavailability and confirm the extent of first-pass effect.[4] |
| Low plasma concentration despite good solubility. | Low intestinal permeability or high efflux transporter activity. | 1. Permeability Assay: Use an in vitro model like Caco-2 cells to assess permeability and identify if the compound is a substrate for efflux pumps like P-gp. 2. Co-administration with Inhibitors: Conduct in vivo studies with a known P-gp inhibitor (e.g., verapamil) to see if bioavailability increases. 3. Structural Modification: Modify the molecule to reduce its affinity for efflux transporters. |
| Compound is chemically unstable in the GI tract. | Degradation due to acidic stomach pH or enzymatic activity in the intestine. | 1. Stability Studies: Assess the compound's stability in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). 2. Enteric Coating: Formulate the drug in an enteric-coated capsule or tablet that dissolves only in the higher pH of the small intestine. 3. Enzyme Inhibitors: Co-administer with inhibitors of relevant GI enzymes if identified. |
Data Presentation: Comparison of Formulation Strategies
The following table presents hypothetical pharmacokinetic data for "this compound" in rats following oral administration of different formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 20 | 55 ± 12 | 2.0 | 150 ± 35 | 100% |
| Micronized Suspension | 20 | 120 ± 25 | 1.5 | 330 ± 50 | 220% |
| Solid Dispersion in PVP-K30 | 20 | 350 ± 60 | 1.0 | 980 ± 110 | 653% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 20 | 410 ± 75 | 0.75 | 1150 ± 150 | 767% |
Data are represented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: House animals for at least 3 days with free access to food and water. Fast animals overnight (12 hours) before dosing, with water ad libitum.
-
Formulation Preparation: Prepare the test compound in the desired vehicle (e.g., aqueous suspension with 0.5% methylcellulose, solid dispersion, SEDDS) at a concentration of 10 mg/mL.
-
Dosing: Administer the formulation via oral gavage at a dose of 20 mg/kg. For intravenous administration (to determine absolute bioavailability), administer a 2 mg/kg dose of the drug dissolved in a suitable solvent (e.g., DMSO/saline) via the tail vein.
-
Blood Sampling: Collect blood samples (approx. 150 µL) from the tail vein or saphenous vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.
-
Plasma Preparation: Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® filter inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Transport Buffer: Use Hank's Balanced Salt Solution (HBSS) buffered with HEPES.
-
Apical to Basolateral (A-B) Transport: Add the test compound (e.g., at 10 µM) to the apical (A) side of the monolayer. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
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Basolateral to Apical (B-A) Transport: Add the test compound to the B side and sample from the A side to assess active efflux.
-
Sample Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.
Mandatory Visualizations
Caption: Workflow of Oral Drug Absorption and First-Pass Metabolism.
Caption: Troubleshooting workflow for poor oral bioavailability.
Caption: Postulated mechanism of action for an HDAC inhibitor.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. journals.umcs.pl [journals.umcs.pl]
- 3. omicsonline.org [omicsonline.org]
- 4. First pass effect - Wikipedia [en.wikipedia.org]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding First Pass Metabolism [nottingham.ac.uk]
- 10. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 12. drughunter.com [drughunter.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Viability Assays with Chlopynostat Treatment
Frequently Asked Questions (FAQs)
Q1: My MTT assay results show an unexpected increase in cell viability after Chlopynostat treatment. Is this a real effect?
A1: Not necessarily. While some compounds can induce proliferation at certain concentrations, an unexpected increase in viability with an HDAC inhibitor might be an artifact of the MTT assay. Some HDAC inhibitors can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity. This leads to a false-positive signal, making the cells appear more viable than they are. It is crucial to include a "no-cell" control with this compound and the MTT reagent to check for direct reduction.
Q2: I'm observing high background noise and variability in my resazurin (AlamarBlue) assay when using this compound. What could be the cause?
A2: High background and variability with resazurin-based assays can be caused by several factors when using compounds like this compound. The compound itself might interfere with the fluorescent signal, or it could alter the cellular metabolic state in a way that is not directly correlated with viability. Additionally, extended incubation times required for some resazurin assays can increase the chance of chemical interactions between the compound and the assay reagent.[1][2]
Q3: Is the crystal violet assay a reliable method for assessing cell viability after this compound treatment?
A3: The crystal violet assay measures cell adherence, which is an indirect measure of cell viability.[3] For adherent cells, cell death leads to detachment.[3] However, HDAC inhibitors like this compound can cause changes in cell morphology and adhesion properties without necessarily causing cell death. This could lead to an underestimation or overestimation of cell viability. It is recommended to use this assay in conjunction with another method that measures a different aspect of cell health, such as membrane integrity.
Q4: What are the most suitable alternative cell viability assays for use with this compound?
A4: ATP-based assays, such as the CellTiter-Glo® assay, are often a more reliable alternative as they measure the level of intracellular ATP, a direct indicator of metabolically active cells.[1][2] These assays are generally less prone to artifacts from compound interference.[2] Another robust alternative is a protease-based viability assay that measures the activity of proteases in viable cells. For a direct count of live and dead cells, the Trypan Blue exclusion assay is a simple and effective method.[4]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results with MTT Assay
| Symptom | Possible Cause | Troubleshooting Step |
| Increased absorbance (higher viability) with increasing this compound concentration. | Direct reduction of MTT by this compound. | Run a no-cell control with media, MTT reagent, and this compound at various concentrations. If absorbance increases, the compound is directly reducing MTT. |
| High variability between replicate wells. | Uneven formazan crystal dissolution. | Ensure complete and uniform solubilization of formazan crystals. Use a multi-channel pipette to add the solubilization buffer and gently shake the plate for a sufficient amount of time. |
| Results do not correlate with visual inspection of cell morphology. | This compound-induced changes in cellular metabolism affecting reductase activity without causing cell death. | Use an alternative viability assay that measures a different cellular parameter, such as an ATP-based assay or a membrane integrity assay. |
Issue 2: Artifacts with Crystal Violet Assay
| Symptom | Possible Cause | Troubleshooting Step |
| Decreased staining that does not correlate with cell death observed by other methods. | This compound causes changes in cell adhesion properties, leading to detachment without cell death. | Confirm cell death using a secondary assay like Trypan Blue exclusion or a live/dead staining kit. |
| Uneven staining across the well. | Incomplete or uneven washing and staining steps. | Ensure gentle and consistent washing to avoid dislodging viable cells. Ensure the entire well surface is evenly covered with the crystal violet solution and the solubilization buffer. |
Experimental Protocols
Protocol 1: No-Cell Control for MTT Assay Interference
-
Prepare a 96-well plate with cell culture medium.
-
Add this compound at the same concentrations used in your cell-based experiment to triplicate wells. Include a vehicle control.
-
Add the MTT reagent to all wells according to the manufacturer's protocol.
-
Incubate the plate for the same duration as your cell-based assay.
-
Add the solubilization buffer.
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Interpretation: If the absorbance in the this compound-containing wells is significantly higher than the vehicle control, it indicates direct reduction of MTT by the compound.
Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Plate cells in a 96-well plate and treat with this compound as required.
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent to each well (typically a volume equal to the culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Interpretation: The luminescent signal is directly proportional to the amount of ATP present, which correlates with the number of viable cells.[2][4]
Protocol 3: Trypan Blue Exclusion Assay
-
After this compound treatment, collect the cells by trypsinization.
-
Resuspend the cells in complete medium.
-
Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of 0.4% Trypan Blue solution.
-
Load the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Visualizations
Signaling Pathway: Presumed Mechanism of Action of this compound
Caption: Presumed signaling pathway of this compound as an HDAC inhibitor.
Experimental Workflow: Troubleshooting Cell Viability Assay Artifacts
Caption: A logical workflow for troubleshooting this compound-related artifacts.
References
- 1. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.quartzy.com [blog.quartzy.com]
Optimizing Chlopynostat treatment duration for maximum effect
Welcome to the technical support center for Chlopynostat. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of Histone Deacetylase 1 (HDAC1), with an IC50 value of 67 nM. Its primary mechanism involves blocking the enzymatic activity of HDACs, which are enzymes that remove acetyl groups from histone proteins. By inhibiting HDAC1, this compound leads to an accumulation of acetylated histones, which alters chromatin structure and reactivates the transcription of certain genes, including tumor suppressor genes. This can induce cell cycle arrest, differentiation, and/or apoptosis in transformed cells.
Q2: What are the known signaling pathways affected by this compound?
A2: this compound has been shown to reverse defects in the STAT4/p66Shc pathway, which is involved in apoptosis. As an HDAC inhibitor, it is also likely to influence other pathways commonly modulated by this class of drugs, such as the PI3K-AKT-mTOR and JAK-STAT signaling pathways. Inhibition of HDACs can also impact the acetylation status and function of many non-histone proteins, including transcription factors like p53.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution. For storage, the stock solution is stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: How do I determine the optimal working concentration and treatment duration for my cell line?
A4: The optimal concentration and duration are highly cell-line dependent. To determine this, you should perform two key experiments:
-
Dose-Response Experiment: Treat your cells with a range of this compound concentrations for a fixed time point (e.g., 48 or 72 hours) to determine the IC50 (the concentration that inhibits 50% of cell viability).
-
Time-Course Experiment: Using a concentration around the determined IC50, treat the cells for various durations (e.g., 6, 12, 24, 48, 72 hours). This will help identify the minimum time required to observe the desired effect (e.g., maximal histone acetylation or cell death).
Troubleshooting Guides
Q5: I am not observing an increase in histone acetylation after treatment. What could be wrong?
A5: This is a common issue that can arise from several factors:
-
Suboptimal Concentration/Duration: The concentration of this compound may be too low, or the treatment duration too short for your specific cell line. Try increasing the concentration or extending the incubation time based on preliminary dose-response and time-course experiments.
-
Incorrect Antibody: Ensure you are using an antibody specific to the acetylated histone mark of interest (e.g., Acetyl-Histone H3 or H4). Check the antibody datasheet for recommended dilutions and blocking conditions.
-
Poor Protein Extraction: Histones are nuclear proteins. Ensure your lysis buffer is effective for nuclear protein extraction and contains protease and HDAC inhibitors to preserve the modification.
-
Western Blotting Issues: Due to their small size, histones can be difficult to resolve and transfer. Use a high-percentage Tris-Glycine gel or a Bis-Tris gel system for better separation. Ensure your transfer conditions are optimized for small proteins.
Q6: My cell viability assay results are inconsistent or show high variability.
-
Assay Choice: Different viability assays measure different cellular parameters (e.g., metabolic activity, ATP content, membrane integrity). An ATP-based assay (e.g., CellTiter-Glo) is often faster and less prone to artifacts than tetrazolium-based assays like MTT. Ensure the chosen assay does not interfere with this compound.
-
Cell Seeding Density: Inconsistent initial cell numbers will lead to high variability. Ensure you have a homogenous single-cell suspension before plating and allow cells to adhere and resume growth for 24 hours before adding the compound.
-
Compound Precipitation: this compound, like many small molecules, may precipitate in culture medium, especially at high concentrations. Visually inspect your wells after adding the drug. If precipitation occurs, consider using a lower concentration or preparing fresh dilutions.
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or medium.
Q7: I am observing significant cell death even at very low concentrations of this compound.
A7: If your cells are unexpectedly sensitive, consider these possibilities:
-
High Cellular HDAC Activity: Your cell line may have a high basal level of HDAC activity, making it particularly sensitive to inhibition.
-
Synergistic Effects: Components in your cell culture medium (e.g., specific growth factors) may be interacting with the this compound signaling pathway, leading to enhanced cytotoxicity.
-
Incorrect Stock Concentration: Double-check the calculations for your stock solution and serial dilutions. A simple dilution error can lead to drastically different effective concentrations.
Data Presentation
Table 1: Summary of this compound Properties
| Property | Value | Reference |
|---|---|---|
| Target | HDAC1 | |
| IC50 | 67 nM | |
| Common Solvent | DMSO |
| Stock Solution Storage | -80°C (6 months) or -20°C (1 month) | |
Table 2: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Tetrazolium-based (MTT, MTS, WST) | Reduction of tetrazolium salt by metabolically active cells to a colored formazan product. | Inexpensive, well-established. | Requires a solubilization step (MTT); can be affected by reducing agents. |
| Resazurin (AlamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells. | Sensitive, non-toxic, allows for real-time monitoring. | Can be sensitive to culture medium pH and composition. |
| Luminometric (ATP-based) | Measures ATP levels using a luciferase reaction; ATP is a marker of viable cells. | Very sensitive, fast (no long incubation required), less prone to artifacts. | More expensive than colorimetric assays. |
Visualizations
Caption: this compound inhibits HDAC1, leading to histone hyperacetylation and gene transcription.
Caption: Potential signaling pathways affected by this compound-mediated HDAC1 inhibition.
Caption: Workflow for optimizing this compound treatment duration and concentration.
Experimental Protocols
Protocol 1: Cell Viability (WST-8/CCK-8 Assay)
This protocol is adapted for a 96-well plate format to determine the dose-response of this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
96-well flat-bottom cell culture plates
-
WST-8/CCK-8 reagent
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Prepare a cell suspension and seed 8,000-10,000 cells per well in 100 µL of complete medium. Plate cells in the inner 60 wells to avoid edge effects.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control (e.g., 0.1% DMSO) to each well. Include "cells only" and "medium only" (blank) controls.
-
Incubation: Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add WST-8 Reagent: Add 10 µL of WST-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. Monitor color development.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Western Blot for Histone Acetylation
This protocol details the detection of acetylated histones following this compound treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate)
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE system and reagents
-
PVDF membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Acetyl-Histone H3, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Extraction: Lyse cell pellets on ice using RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Sample Preparation: Mix 10-20 µg of protein with Laemmli sample buffer. Heat samples at 70-95°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a high-percentage (e.g., 12-15%) polyacrylamide gel to resolve the small histone proteins. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Acetyl-H3, diluted in blocking buffer as per datasheet recommendations) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply ECL reagent to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the acetylated histone signal to the total histone or a loading control like β-actin.
Protocol 3: HDAC Activity/Inhibition Assay (Colorimetric)
This protocol provides a general workflow for measuring HDAC activity in nuclear extracts and its inhibition by this compound.
Materials:
-
Colorimetric HDAC Activity/Inhibition Assay Kit (follow manufacturer's instructions)
-
Nuclear protein extract from cells
-
This compound at various concentrations
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all buffers and reagents as specified in the kit manual.
-
Standard Curve: Prepare a standard curve using the provided acetylated histone standard to quantify the deacetylation reaction.
-
Assay Reaction: In a microplate well, add the assay buffer, the nuclear extract (containing HDAC enzymes), and either this compound (for inhibition measurement) or vehicle control.
-
Substrate Addition: Add the acetylated histone substrate provided in the kit to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes to allow for enzymatic deacetylation.
-
Detection: Stop the reaction and add the capture antibody, which specifically recognizes the remaining acetylated substrate.
-
Secondary Antibody & Color Development: Add a detection antibody (e.g., HRP-conjugated) followed by the colorimetric substrate.
-
Measurement: Stop the color development with a stop solution and measure the absorbance at 450 nm. The signal is inversely proportional to HDAC activity.
-
Calculation: Calculate the HDAC activity and the percentage of inhibition by this compound by comparing the treated samples to the vehicle control, referencing the standard curve.
Validation & Comparative
Chlopynostat's Specificity for HDAC1: A Comparative Analysis
Chlopynostat has emerged as a potent inhibitor of histone deacetylase 1 (HDAC1), a key enzyme in epigenetic regulation.[1][2] Its selectivity for HDAC1 is a critical attribute, as isoform-specific inhibition is sought to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative analysis of this compound against other HDAC inhibitors, with a focus on HDAC1 specificity, supported by experimental data and protocols.
Mechanism of Action and Rationale for HDAC1-Specific Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. HDACs are divided into four classes, with Class I (HDAC1, 2, 3, and 8) being primarily localized to the nucleus and implicated in a variety of cancers.[3][4][5] Specifically, HDAC1 overexpression has been linked to a poor prognosis in several malignancies. Therefore, inhibitors that selectively target HDAC1 are of significant interest for therapeutic development.
This compound is a Class I HDAC inhibitor with a reported IC50 value of 67 nM for HDAC1.[1][2] Its mechanism of action involves the inhibition of HDAC1-induced apoptosis and the reversal of STAT4/p66Shc defects.[1]
Comparative Analysis of HDAC1 Inhibition
The following table summarizes the in vitro potency of this compound and other representative HDAC inhibitors against HDAC1 and other HDAC isoforms. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a standard measure of inhibitory potency. Lower IC50 values indicate greater potency.
| Inhibitor | Class | HDAC1 IC50 (nM) | Other HDAC Isoform IC50s (nM) | Selectivity Notes |
| This compound | Class I | 67[1][2] | Data not widely available | Potent HDAC1 inhibitor. |
| Quisinostat (JNJ-26481585) | Pan-HDAC | 0.11[6] | HDAC2 (0.16), HDAC3 (>30), HDAC4 (modest), HDAC6 (low potency)[6] | High potency for HDAC1. |
| UF010 | Class I | 0.5[6] | HDAC2 (0.1), HDAC3 (0.06), HDAC8 (1.5), HDAC6 (9.1), HDAC10 (15.3)[6] | Potent Class I inhibitor. |
| Fimepinostat (CUDC-907) | Pan-HDAC | 1.7[6] | HDAC2 (5), HDAC3 (1.8), HDAC10 (2.8)[6] | Dual PI3K and HDAC inhibitor. |
| CUDC-101 | Pan-HDAC | 4.5[6] | Inhibits Class I/II HDACs. | Multi-targeted inhibitor (HDAC, EGFR, HER2). |
| Abexinostat (PCI-24781) | Pan-HDAC | ~7 (Ki)[7] | Modest potency for HDAC2, 3, 6, and 10. | Primarily targets HDAC1. |
| Tinostamustine (EDO-S101) | Class I | 9[6] | HDAC2 (9), HDAC3 (25), HDAC8 (107), HDAC6 (6)[6] | First-in-class alkylating deacetylase inhibitor. |
| Romidepsin (FK228) | Class I | 36[7] | HDAC2 (47), relatively weak against HDAC4 and HDAC6.[7] | Potent inhibitor of HDAC1 and HDAC2. |
| Mocetinostat (MGCD0103) | Class I | 150[6][7] | 2- to 10-fold selectivity against HDAC2, 3, and 11.[6] | Selective for certain Class I HDACs. |
| Entinostat (MS-275) | Class I | 510[6] | HDAC3 (1700).[6] | Preferentially inhibits HDAC1 over HDAC3.[3] |
| Vorinostat (SAHA) | Pan-HDAC | Varies | Broad-spectrum inhibitor of Class I and II HDACs.[8] | Pan-HDAC inhibitor. |
| Valproic Acid (VPA) | Class I | 400,000[6][7] | Broad, but weak, inhibitory activity. | Weak HDAC inhibitor. |
Experimental Protocols
Determination of HDAC Inhibitor IC50 Values using a Fluorogenic Assay
A common method for determining the potency of HDAC inhibitors is a biochemical assay using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
HDAC inhibitor test compound (e.g., this compound)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer with Trichostatin A as a stop reagent)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the HDAC inhibitor in assay buffer.
-
Add a fixed concentration of the recombinant HDAC enzyme to each well of the microplate.
-
Add the serially diluted inhibitor to the wells containing the enzyme and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Allow the reaction to proceed for a defined time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding the developer solution. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for determining HDAC inhibitor IC50 values.
Caption: Inhibition of HDAC1 by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. adooq.com [adooq.com]
- 8. Comparison of Different Histone Deacetylase Inhibitors in Attenuating Inflammatory Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism of Chlopynostat: A Comparative Guide to a Novel HDAC1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Chlopynostat's performance against other histone deacetylase (HDAC) inhibitors, supported by experimental data and detailed protocols.
This compound has emerged as a potent and selective inhibitor of histone deacetylase 1 (HDAC1), a key enzyme implicated in the epigenetic regulation of gene expression and a promising target in cancer therapy. This guide provides a comprehensive cross-validation of this compound's mechanism of action, comparing its efficacy and selectivity against established HDAC inhibitors such as Vorinostat, Entinostat, and Panobinostat.
Mechanism of Action: Reversing Apoptotic Defects in Cancer Cells
This compound exerts its anti-cancer effects through a distinct mechanism involving the reactivation of a pro-apoptotic signaling pathway. In Chronic Lymphocytic Leukemia (CLL), cancer cells exhibit a defective expression of the pro-apoptotic protein p66Shc and its transcriptional activator, STAT4. This deficiency contributes to the prolonged survival of malignant cells.[1][2]
This compound has been identified as a potent HDAC1 inhibitor that reverses this defect.[1][2] By selectively inhibiting HDAC1, this compound leads to the upregulation of STAT4 and p66Shc expression, thereby restoring the apoptotic machinery in cancer cells.[1][2] This targeted approach highlights its potential as a precision medicine tool in cancers with similar epigenetic dysregulation.
Comparative Performance of HDAC Inhibitors
The following tables summarize the available quantitative data comparing this compound with other well-known HDAC inhibitors.
| Inhibitor | Target HDACs | IC50 (nM) against HDAC1 | Reference |
| This compound (6c) | HDAC1 selective | 67 | [1] |
| Entinostat | Class I HDACs (HDAC1, 2, 3) | ~800 | [3] |
| Vorinostat (SAHA) | Pan-HDAC (Class I, II, IV) | 13.7 | [4] |
| Panobinostat | Pan-HDAC (Class I, II, IV) | <13.2 | [5] |
Table 1: Comparison of Inhibitory Potency against HDAC1. This table highlights the potent and selective nature of this compound against its primary target, HDAC1, in comparison to other broader-spectrum HDAC inhibitors.
| Inhibitor | Cell Line | Effect | Observation | Reference |
| This compound (6c) | CLL cells | Apoptosis Induction | Induces marked apoptosis, superior to SAHA | [1] |
| Entinostat | CLL cells | Apoptosis Induction | Less potent than this compound | [1] |
| Vorinostat (SAHA) | Sarcoma cell lines | G1 cell cycle arrest and apoptosis | Effective at micromolar concentrations | [6] |
| Panobinostat | Sarcoma cell lines | G1 cell cycle arrest and apoptosis | Effective at nanomolar concentrations | [6] |
Table 2: Comparative Cellular Effects of HDAC Inhibitors. This table showcases the pro-apoptotic efficacy of this compound in a relevant cancer cell model compared to other HDAC inhibitors.
Experimental Protocols for Mechanism of Action Validation
To facilitate the replication and validation of the findings presented, detailed protocols for key experimental assays are provided below.
HDAC Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.
Materials:
-
HDAC substrate (e.g., Fluor de Lys®-SIRT1/HDAC8 Substrate)
-
HDAC enzyme (e.g., recombinant human HDAC1)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound and other test compounds.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compounds.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction and add the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation/460 nm emission).
-
Calculate the percent inhibition and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., CLL, sarcoma cell lines)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other HDAC inhibitors for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound or other test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of the compounds for the indicated time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound or other test compounds
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the compounds for the desired time.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.
Visualizing the Molecular Pathways and Experimental Processes
To further elucidate the mechanism of this compound and the experimental workflows, the following diagrams are provided.
Caption: this compound's targeted inhibition of HDAC1.
Caption: Workflow for assessing apoptosis via flow cytometry.
Caption: General mechanism of HDAC inhibitors leading to tumor suppression.
References
- 1. A novel potent class I HDAC inhibitor reverses the STAT4/p66Shc apoptotic defect in B cells from chronic lymphocytic leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Class I/IIb-Selective HDAC Inhibitor Exhibits Oral Bioavailability and Therapeutic Efficacy in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Chlopynostat and Panobinostat: A Guide for Researchers
In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various malignancies. This guide provides a detailed head-to-head comparison of two notable HDAC inhibitors: Chlopynostat, a novel and selective HDAC1 inhibitor, and Panobinostat, a well-established pan-HDAC inhibitor. This objective analysis, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in understanding the distinct profiles of these two compounds.
At a Glance: this compound vs. Panobinostat
| Feature | This compound | Panobinostat |
| Primary Target | HDAC1[1] | Pan-HDAC (Class I, II, IV)[2] |
| Mechanism of Action | Reverses STAT4/p66Shc apoptotic defect[1] | Induces hyperacetylation of histones and non-histone proteins, leading to cell cycle arrest and apoptosis[3] |
| Selectivity | Selective for HDAC1[1] | Non-selective (pan-inhibitor)[2] |
| Development Stage | Preclinical[1] | Clinically approved for multiple myeloma[4][5] |
In-Depth Analysis: Mechanism of Action and Specificity
This compound: A Selective Approach to HDAC Inhibition
This compound is a recently identified potent and selective inhibitor of HDAC1.[1] Its primary mechanism of action involves the reactivation of the STAT4/p66Shc signaling pathway, which is often suppressed in certain cancers like Chronic Lymphocytic Leukemia (CLL).[1][6] By inhibiting HDAC1, this compound leads to the upregulation of STAT4 and its downstream target p66Shc, thereby restoring the apoptotic machinery in cancer cells.[1][6] This targeted approach suggests a potential for greater precision and potentially a more favorable side-effect profile compared to broader-spectrum HDAC inhibitors.
Panobinostat: A Broad-Spectrum Epigenetic Modulator
Panobinostat is a potent pan-HDAC inhibitor, demonstrating activity against Class I, II, and IV HDAC enzymes.[2] Its broad activity leads to the hyperacetylation of both histone and non-histone proteins. This widespread epigenetic remodeling results in the transcriptional activation of tumor suppressor genes, cell cycle arrest, and the induction of apoptosis through various pathways.[3] Its non-selective nature allows it to impact a wide range of cellular processes, contributing to its potent anti-cancer effects but also potentially to a broader range of side effects.
Performance Data: A Quantitative Comparison
HDAC Inhibition Profile
A direct comparison of the inhibitory activity of this compound and Panobinostat against a panel of HDAC isoforms is crucial for understanding their selectivity and potential off-target effects. While comprehensive data for this compound is still emerging, the available information is presented below.
| HDAC Isoform | This compound IC50 (nM) | Panobinostat IC50 (nM) |
| HDAC1 | 67[1] | <13.2[3] |
| HDAC2 | Data not available | <13.2[3] |
| HDAC3 | Data not available | <13.2[3] |
| HDAC4 | Data not available | Mid-nanomolar range[3] |
| HDAC6 | Data not available | <13.2[3] |
| HDAC7 | Data not available | Mid-nanomolar range[3] |
| HDAC8 | Data not available | Mid-nanomolar range[3] |
| Class IV | Data not available | <13.2[3] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Anti-proliferative Activity
The anti-proliferative effects of this compound and Panobinostat have been evaluated in various cancer cell lines.
| Cell Line | Cancer Type | This compound GI50/IC50 | Panobinostat GI50/IC50 |
| CLL B-cells | Chronic Lymphocytic Leukemia | Apoptosis induction demonstrated[1] | Data not available |
| Thyroid Cancer Cell Lines | Thyroid Cancer | Data not available | Active[7] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Data not available | Active[7] |
GI50/IC50 values represent the concentration of the drug that inhibits cell growth by 50%.
Safety and Tolerability
This compound: As a preclinical compound, the safety and tolerability profile of this compound in humans has not yet been established. Further in vivo studies are required to determine its therapeutic window and potential toxicities.
Panobinostat: The safety profile of Panobinostat has been extensively evaluated in clinical trials.[2][3][4][5][8] The most common adverse events are manageable and include:
-
Cardiac: QTc prolongation has been observed, requiring monitoring.[3]
Serious adverse events, though less common, can include pneumonia, sepsis, and severe diarrhea.[4][8]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of HDAC inhibitors.
HDAC Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of specific HDAC isoforms.
Principle: A fluorogenic HDAC substrate is incubated with a recombinant HDAC enzyme in the presence of the test compound. The enzyme deacetylates the substrate, which is then cleaved by a developer to release a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC inhibitory activity of the compound.
Protocol:
-
Prepare a dilution series of the test compound.
-
In a microplate, add the recombinant HDAC enzyme, the fluorogenic substrate, and the test compound.
-
Incubate the plate at 37°C for a specified time.
-
Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the anti-proliferative and cytotoxic effects of a compound on cancer cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the GI50 or IC50 value, representing the concentration at which cell growth is inhibited by 50%.
Western Blot for Histone Acetylation
This technique is used to detect the level of histone acetylation in cells treated with an HDAC inhibitor, confirming the drug's mechanism of action.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is probed with specific antibodies that recognize acetylated histones.
Protocol:
-
Treat cells with the HDAC inhibitor for a designated time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-H3 or anti-acetyl-H4).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Normalize the signal to a loading control (e.g., total histone H3 or β-actin) to quantify the change in acetylation.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
References
- 1. A novel potent class I HDAC inhibitor reverses the STAT4/p66Shc apoptotic defect in B cells from chronic lymphocytic leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical developments in the treatment of relapsed or relapsed and refractory multiple myeloma: impact of panobinostat, the first-in-class histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farydak (Panobinostat): First HDAC Inhibitor Approved for the Treatment of Patients with Relapsed Multiple Myeloma [ahdbonline.com]
- 5. Efficacy of Panobinostat for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. RETRACTED ARTICLE: Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of oral panobinostat plus subcutaneous bortezomib and oral dexamethasone in patients with relapsed or relapsed and refractory multiple myeloma (PANORAMA 3): an open-label, randomised, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Chlopynostat's Therapeutic Potential: A Comparative Guide
This guide provides a comparative analysis of Chlopynostat, a novel Histone Deacetylase (HDAC) inhibitor, against other established HDAC inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of epigenetic modulators. The guide summarizes key performance data, details relevant experimental protocols, and visualizes critical pathways and workflows to support independent validation efforts.
Comparative Performance of HDAC Inhibitors
This compound has been identified as a potent and selective inhibitor of HDAC1.[1] To contextualize its therapeutic potential, its in vitro potency is compared with other well-established HDAC inhibitors, some of which have received FDA approval for various malignancies.[2][3] The following table summarizes the half-maximal inhibitory concentration (IC50) values, a common measure of inhibitor potency. Lower values indicate greater potency.
| Compound | Target | IC50 (nM) | Key Therapeutic Area(s) |
| This compound | HDAC1 | 67 | Chronic Lymphocytic Leukemia (Preclinical) |
| Vorinostat (SAHA) | HDAC1 | 10 - 40.6 | Cutaneous T-Cell Lymphoma (FDA Approved) |
| HDAC3 | 20 | ||
| Panobinostat (LBH589) | Pan-HDAC | 5 | Multiple Myeloma (FDA Approved) |
| Belinostat (PXD101) | Pan-HDAC | 27 | Peripheral T-Cell Lymphoma (FDA Approved) |
| Givinostat (ITF2357) | HDAC1 | 198 | Duchenne Muscular Dystrophy, Myeloproliferative Neoplasms |
| HDAC3 | 157 |
Mechanism of Action: The Role of HDAC Inhibition in Apoptosis
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histone and non-histone proteins, leading to chromatin condensation and repression of gene transcription.[4] HDAC inhibitors like this compound block this process, causing hyperacetylation of histones, which relaxes chromatin structure and allows for the expression of tumor suppressor genes.[5] This can induce cell cycle arrest, differentiation, and apoptosis (programmed cell death) in cancer cells.[1][4][6]
This compound's therapeutic potential in Chronic Lymphocytic Leukemia (CLL) is linked to its ability to reverse defects in the STAT4/p66Shc apoptotic pathway by inhibiting HDAC1.[1] In normal B cells, the transcription factor STAT4 promotes the expression of the pro-apoptotic protein p66Shc.[5][7] However, in CLL, STAT4 expression is often impaired, leading to reduced p66Shc levels and decreased apoptosis, which contributes to the survival of malignant cells.[5][8] By inhibiting HDAC1, this compound is proposed to restore the expression of key proteins in this pathway, thereby promoting apoptosis in CLL cells.
Caption: this compound inhibits HDAC1, leading to increased STAT4 and p66Shc expression and promoting apoptosis.
Experimental Protocols for Validation
To independently validate the therapeutic potential of this compound, a series of standardized in vitro and in vivo experiments are recommended.
In Vitro HDAC Enzyme Activity Assay
This assay quantifies the direct inhibitory effect of a compound on HDAC enzyme activity.
-
Objective: To determine the IC50 value of this compound against purified HDAC1 and other HDAC isoforms.
-
Materials: Recombinant human HDAC enzymes, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, developer solution (containing a protease like trypsin and a stop solution like Trichostatin A), test compound (this compound), and a reference inhibitor.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, the HDAC enzyme, and the diluted this compound or control.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measure fluorescence using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each concentration and determine the IC50 value by plotting inhibition versus log concentration.
-
Cellular Histone Acetylation Assay (Western Blot)
This assay confirms the compound's ability to inhibit HDACs within a cellular context, leading to histone hyperacetylation.
-
Objective: To assess the dose- and time-dependent increase in acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) in a relevant cell line (e.g., CLL B-cells) upon treatment with this compound.
-
Procedure:
-
Culture cells and treat with varying concentrations of this compound for different durations (e.g., 3, 6, 12, 24 hours).
-
Harvest cells and perform histone extraction or prepare whole-cell lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for acetylated histone H3 (Ac-H3) or H4 (Ac-H4). A total histone H3 or β-actin antibody should be used as a loading control.
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity to determine the relative increase in histone acetylation.
-
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy and tolerability of this compound in a living organism.
-
Objective: To determine if this compound can inhibit tumor growth in an animal model.
-
Model: Immunocompromised mice (e.g., NOD/SCID or Nude mice) subcutaneously injected with a human cancer cell line (e.g., a CLL cell line).
-
Procedure:
-
Inject cancer cells suspended in a medium like Matrigel into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control (vehicle) groups.
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dosing schedule and vehicle control to the other group.
-
Measure tumor volume (e.g., with calipers) and mouse body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for histone acetylation, immunohistochemistry for apoptosis markers).
-
Compare tumor growth rates and final tumor weights between the treated and control groups to assess efficacy. Monitor body weight as an indicator of toxicity.
-
Validation Workflow and Comparative Logic
The validation process for a novel therapeutic agent like this compound follows a logical progression from in vitro characterization to in vivo efficacy studies. The following diagrams illustrate this workflow and provide a logical comparison framework against established alternatives.
References
- 1. Chlopynostat_TargetMol [targetmol.com]
- 2. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of the p66Shc protein adaptor is regulated by the activator of transcription STAT4 in normal and chronic lymphocytic leukemia B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Vorinostat Combination Therapies in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of combination therapy studies involving Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), a potent histone deacetylase (HDAC) inhibitor. The information is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical development of HDAC inhibitors in oncology.
Introduction to Vorinostat
Vorinostat is an FDA-approved HDAC inhibitor for the treatment of cutaneous T-cell lymphoma (CTCL).[1][2][3] By inhibiting HDAC enzymes, Vorinostat leads to the accumulation of acetylated histones and other proteins, which in turn reactivates tumor suppressor genes and induces cell cycle arrest, apoptosis, and inhibits angiogenesis.[1][4] Its mechanism of action makes it a compelling candidate for combination therapies to enhance the efficacy of existing anticancer agents.
Preclinical Combination Studies of Vorinostat
A significant body of preclinical research has explored the synergistic or additive effects of Vorinostat in combination with various cytotoxic and targeted agents across a range of cancer models.
Table 1: Summary of Preclinical Data for Vorinostat Combination Therapies
| Combination Agent | Cancer Type | Key Findings | Reference |
| Cytosine Arabinoside (Ara-C) & Etoposide | Acute Myeloid Leukemia (AML) | Sequential treatment (Vorinostat followed by Ara-C/Etoposide) showed synergistic cytotoxicity. Concomitant treatment was antagonistic with Ara-C. | [5][6] |
| PI3K Inhibitors | Cutaneous T-Cell Lymphoma (CTCL) | Synergistic induction of apoptosis. Vorinostat was shown to inhibit the T-cell receptor, MAPK, and JAK-STAT signaling pathways. | [7][8] |
| Aurora Kinase Inhibitor (MK-0457) | Hodgkin Lymphoma | The combination resulted in 50-70% apoptosis in Hodgkin lymphoma cell lines, significantly higher than either agent alone. | [9][10] |
| Ridaforolimus (mTOR inhibitor) | Synovial Sarcoma | Synergistic effects observed. Vorinostat abrogated ridaforolimus-induced AKT activation, a potential resistance mechanism. | [11] |
| Synthetic Triterpenoids (CDDO-Me, CDDO-Ea) | Breast and Lung Cancer (mouse models) | The combination was more effective at inhibiting nitric oxide production than suppressing cell proliferation. It delayed tumorigenesis in mouse models. | [12][13] |
| Adenovirus-TRAIL | Lung Cancer | Vorinostat synergistically enhanced the anti-tumor effect of ad-TRAIL by increasing adenoviral transduction and transgene transcription. | [14] |
| Adaphostin | Acute Lymphocytic Leukemia (ALL) | Synergistically induced apoptotic DNA fragmentation, preceded by an increase in superoxide levels and a reduction in mitochondrial membrane potential. | [15] |
Clinical Combination Studies of Vorinostat
Building on promising preclinical data, Vorinostat has been evaluated in numerous clinical trials in combination with standard-of-care chemotherapies and radiation.
Table 2: Summary of Clinical Trial Data for Vorinostat Combination Therapies
| Combination Regimen | Cancer Type | Phase | Key Efficacy Results | Key Toxicity Findings (Grade 3/4) | Reference |
| Temozolomide + Radiation | Glioblastoma | I/II | Median OS: 16.1 months; 15-month OS rate: 55.1%. The study did not meet its primary efficacy endpoint. | Lymphopenia (32.7%), thrombocytopenia (28.0%), neutropenia (21.5%). | [7][14][16][17] |
| Carboplatin + Paclitaxel | Non-Small Cell Lung Cancer (NSCLC) | II | Confirmed response rate: 34% (vs. 12.5% with placebo). Median PFS: 6.0 months (vs. 4.1 months). Median OS: 13.0 months (vs. 9.7 months). | Thrombocytopenia (33% vs. 16%), neutropenia (44% vs. 47%), fatigue (13% vs. 3%). | [18][19][20][21][22] |
| Cytarabine + Etoposide | Acute Myeloid Leukemia (AML) | I | A high complete remission (CR) rate was observed in a poor-risk group of patients. | Hematologic toxicities were primary. | [23] |
| Concurrent Chemoradiation | Head and Neck Squamous Cell Carcinoma (HNSCC) | I | 96.2% of patients had a complete response. | Leukopenia (n=11), lymphopenia (n=17). | [24] |
| Radiation + 5-FU | Pancreatic Adenocarcinoma | I/II | To determine the maximum tolerated dose and safety. | Not specified in the provided abstract. | [20] |
| Isotretinoin | Neuroblastoma | I | No objective responses were seen. The maximum intended dose was tolerable and led to increased histone acetylation. | Grade 3/4 toxicities were observed in 18 of 28 evaluable patients. | [25] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of experimental protocols from key studies.
Preclinical Study: Vorinostat with Cytosine Arabinoside and Etoposide in AML
-
Cell Lines: HL-60 and K562 human leukemia cell lines were used.
-
Cell Viability Assay: Cell survival was measured using the XTT (2,3-bis[2-methoxy-4-nitro-5-sulfophenyl]-2H-tetrazolium-5-carboxanilide inner salt) assay.
-
Drug Combination Analysis: The combination index (CI) method (CalcuSyn software) was used to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Experimental Procedure: Cells were exposed to varying concentrations of Vorinostat, Ara-C, or etoposide, either alone or in combination. For sequential treatments, cells were treated with Vorinostat for 24 hours, washed, and then exposed to Ara-C or etoposide.[6][26]
-
Cell Cycle Analysis: Flow cytometry was used to measure the distribution of cells in different phases of the cell cycle.[5][6]
Clinical Trial: Vorinostat with Temozolomide and Radiation in Glioblastoma (Alliance N0874)
-
Patient Population: Patients with newly diagnosed glioblastoma.
-
Treatment Regimen:
-
Concurrent Phase: Oral Vorinostat (300 mg/day on days 1-5 weekly) with standard temozolomide (75 mg/m²/day) and radiation therapy for 6 weeks.
-
Adjuvant Phase: After a 4-6 week rest, patients received up to 12 cycles of standard adjuvant temozolomide with Vorinostat (400 mg/day on days 1-7 and 15-21 of each 28-day cycle).[14][16]
-
-
Primary Endpoint: Overall survival (OS) rate at 15 months.
-
Secondary Endpoints: Progression-free survival (PFS) and safety.
Clinical Trial: Vorinostat with Carboplatin and Paclitaxel in NSCLC (NCT00481078)
-
Patient Population: Patients with previously untreated, advanced non-small cell lung cancer.
-
Treatment Regimen:
-
Primary Endpoint: Response rate.
-
Secondary Endpoints: Time to progression and overall survival.
Signaling Pathways and Mechanisms of Action
Vorinostat's efficacy in combination therapies stems from its ability to modulate multiple cellular signaling pathways, leading to synergistic anti-tumor effects.
Vorinostat's Core Mechanism of Action
Vorinostat inhibits Class I and II HDACs, leading to the hyperacetylation of histones. This relaxes the chromatin structure, allowing for the transcription of previously silenced genes, including tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis.[1]
Caption: Vorinostat inhibits HDACs, leading to histone acetylation and tumor suppressor gene expression.
Synergistic Signaling Interactions
Vorinostat's interaction with other signaling pathways enhances its anti-cancer activity in combination therapies. For instance, in combination with mTOR inhibitors, Vorinostat can abrogate the feedback activation of AKT, a key survival pathway.
Caption: Vorinostat abrogates mTOR inhibitor-induced feedback activation of AKT.
Experimental Workflow for Combination Studies
A typical workflow for evaluating drug combinations in a preclinical setting involves a series of in vitro assays to determine synergy and elucidate the mechanism of action.
Caption: A standard workflow for preclinical evaluation of Vorinostat combination therapies.
Conclusion
Vorinostat has demonstrated significant promise in combination with a variety of anti-cancer agents in both preclinical and clinical settings. Its ability to modulate multiple cellular pathways provides a strong rationale for its continued investigation in combination therapies. The data presented in this guide highlights the potential of Vorinostat to enhance the efficacy of standard-of-care treatments and overcome mechanisms of drug resistance. Further research is warranted to optimize combination strategies and identify patient populations most likely to benefit from these therapeutic approaches.
References
- 1. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorinostat - Wikipedia [en.wikipedia.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Preclinical studies of vorinostat (suberoylanilide hydroxamic acid) combined with cytosine arabinoside and etoposide for treatment of acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 8. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combining histone deacetylase inhibitor vorinostat with aurora kinase inhibitors enhances lymphoma cell killing with repression of c-Myc, hTERT, and micro-RNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Vorinostat synergizes with ridaforolimus and abrogates the ridaforolimus-induced activation of AKT in synovial sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The combination of the histone deacetylase inhibitor vorinostat and synthetic triterpenoids reduces tumorigenesis in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination of vorinostat and adenovirus-TRAIL exhibits a synergistic antitumor effect by increasing transduction and transcription of TRAIL in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combinatorial effects of histone deacetylase inhibitors (HDACi), vorinostat and entinostat, and adaphostin are characterized by distinct redox alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Phase I/II trial of vorinostat combined with temozolomide and radiation therapy for newly diagnosed glioblastoma: results of Alliance N0874/ABTC 02 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Carboplatin and Paclitaxel in combination with either vorinostat or placebo for first-line therapy of advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. ascopubs.org [ascopubs.org]
- 23. Translational Phase I Trial of Vorinostat (Suberoylanilide Hydroxamic Acid) Combined with Cytarabine and Etoposide in Patients with Relapsed, Refractory, or High-Risk Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phase II trial of vorinostat (VOR) combined with temozolomide (TMZ) and radiation therapy (RT) for newly diagnosed glioblastoma (GBM) (Alliance N0874/ABTC-0902). - ASCO [asco.org]
- 25. aacrjournals.org [aacrjournals.org]
- 26. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Chlopynostat and Belinostat Efficacy for Researchers
This guide provides a detailed comparative analysis of Chlopynostat and Belinostat, two histone deacetylase (HDAC) inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, efficacy in preclinical and clinical settings, and the experimental data supporting these findings.
Overview
Belinostat , a pan-HDAC inhibitor, is a well-characterized drug approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2][3][4][5] Its broad activity against multiple HDAC isoforms has been evaluated in a variety of cancer types.
This compound , in contrast, is a more recently described, highly selective HDAC1 inhibitor.[6][7] Its mechanism has been specifically linked to the reversal of apoptotic defects in chronic lymphocytic leukemia (CLL) cells through the STAT4/p66Shc pathway.[6][7][8] Currently, publicly available data on this compound's broader anti-cancer activities and clinical development are limited.
Mechanism of Action
Both this compound and Belinostat function by inhibiting histone deacetylases, leading to an accumulation of acetylated histones and other proteins. This results in the modulation of gene expression, ultimately inducing cell cycle arrest, apoptosis, and inhibition of tumor growth.[6][9][10]
This compound exhibits high selectivity for HDAC1 .[6][7] Inhibition of HDAC1 by this compound leads to the reactivation of the STAT4/p66Shc pro-apoptotic pathway, which is often silenced in CLL cells.[6][7]
Belinostat is a pan-HDAC inhibitor , showing activity against a broad range of HDAC isoforms.[9] This broad-spectrum inhibition contributes to its diverse anti-tumor effects observed in various malignancies.
Data Presentation: Efficacy and Inhibitory Activity
The following tables summarize the available quantitative data for this compound and Belinostat.
Table 1: In Vitro HDAC Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Conditions |
| This compound | HDAC1 | 67 | Cell-free enzymatic assay |
| Belinostat | Total HDACs | 27 | HeLa cell extracts |
Data for this compound is specific to HDAC1, reflecting its selective nature. Data for Belinostat represents its general HDAC inhibitory capacity.
Table 2: In Vitro Anti-proliferative Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Belinostat | |||
| A2780 | Ovarian Cancer | 0.2 - 0.66 | |
| HCT116 | Colon Cancer | 0.2 - 0.66 | |
| HT29 | Colon Cancer | 0.2 - 0.66 | |
| WIL | Non-small cell lung cancer | 0.2 - 0.66 | |
| CALU-3 | Lung Cancer | 0.2 - 0.66 | |
| MCF7 | Breast Cancer | 0.2 - 0.66 | |
| PC3 | Prostate Cancer | 0.2 - 0.66 | |
| HS852 | - | 0.2 - 0.66 | |
| NCCIT-P | Testicular Germ Cell Tumor | Low nanomolar range | |
| 2102Ep-P | Testicular Germ Cell Tumor | Low nanomolar range | |
| NT2-P | Testicular Germ Cell Tumor | Low nanomolar range | |
| NCCIT-R (cisplatin-resistant) | Testicular Germ Cell Tumor | Low nanomolar range | |
| 2102Ep-R (cisplatin-resistant) | Testicular Germ Cell Tumor | Low nanomolar range | |
| NT2-R (cisplatin-resistant) | Testicular Germ Cell Tumor | Low nanomolar range | |
| Thyroid Cancer Cell Lines (8 of 9 tested) | Thyroid Cancer | Pharmacologically achievable dose | |
| This compound | |||
| CLL cells | Chronic Lymphocytic Leukemia | Data on apoptosis induction, but specific IC50 for proliferation not provided in the primary study. |
Note: Comprehensive IC50 data for this compound across a range of cancer cell lines is not currently available in the public domain.
Table 3: Clinical Efficacy of Belinostat in Relapsed/Refractory PTCL (BELIEF Trial)
| Parameter | Value |
| Overall Response Rate (ORR) | 25.8% |
| Complete Response (CR) | 10.8% |
| Partial Response (PR) | 15% |
| Median Duration of Response (DoR) | 8.3 months |
| Median Time to Response | 5.6 weeks |
No clinical trial data is currently available for this compound.
Signaling Pathways and Experimental Workflows
This compound: STAT4/p66Shc Apoptotic Pathway
This compound's mechanism in CLL cells involves the reactivation of a key apoptotic pathway. HDAC1 overexpression in these cells leads to the silencing of the transcription factor STAT4, which in turn prevents the expression of the pro-apoptotic protein p66Shc. This compound's selective inhibition of HDAC1 reverses this epigenetic silencing.
Figure 1: this compound's Mechanism of Action in CLL.
Belinostat: Pan-HDAC Inhibition and Downstream Effects
Belinostat's broad inhibition of HDACs leads to a multitude of downstream effects that contribute to its anti-tumor activity. These include the expression of tumor suppressor genes, cell cycle arrest, and the induction of apoptosis through various pathways.
References
- 1. Beleodaq® (belinostat) for injection - for Healthcare Professionals (HCPs) [beleodaq.com]
- 2. Belinostat in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. A novel potent class I HDAC inhibitor reverses the STAT4/p66Shc apoptotic defect in B cells from chronic lymphocytic leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Chlopynostat
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Chlopynostat, a compound with potential hazards requiring strict adherence to safety protocols. The following procedural guidance is based on safety data for similar hazardous compounds and is intended to be a comprehensive resource for laboratory personnel.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. All personnel handling this compound must be trained in the proper donning, doffing, and disposal of PPE.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from dust, splashes, and mechanical irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Body Protection | A lab coat or chemical-resistant apron worn over personal clothing. For large quantities, a disposable coverall is recommended. | Protects skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially when handling powders. | Prevents inhalation of dust or aerosols, which can be toxic.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound in the laboratory minimizes the risk of exposure and contamination.
2.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required when working with powders or volatile solutions.
-
Containment: Use a containment system, such as a glove box, for procedures with a high risk of aerosol generation.
2.2. Procedural Steps for Handling
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.
-
Weighing and Transferring:
-
Conduct all weighing and transferring of solid this compound within a chemical fume hood to prevent inhalation of dust.
-
Use a disposable weighing paper or boat to avoid contamination of balances.
-
Moisten the powder with a suitable solvent to reduce dust generation if the protocol allows.
-
-
Solution Preparation:
-
When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
-
Cap all containers tightly when not in use.
-
-
Post-Handling:
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
Properly doff and dispose of all PPE as described in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed, and puncture-proof container. Dispose of as hazardous chemical waste.[1] |
| Liquid this compound Waste | Collect in a labeled, sealed, and chemical-resistant container. Dispose of as hazardous chemical waste. |
| Contaminated Sharps | Dispose of in a designated sharps container. |
| Contaminated PPE and Labware | Collect in a labeled hazardous waste bag and dispose of according to institutional guidelines for chemical waste.[1] |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Table 3: Emergency Response Protocols
| Incident | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | DO NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Minor Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material in a sealed container for disposal as hazardous waste. Clean the spill area thoroughly. |
| Major Spill | Evacuate the area immediately. Alert the institutional safety office and follow their emergency spill response procedures. |
Visual Workflow for PPE Donning and Doffing
To ensure the correct sequence is followed and to minimize cross-contamination, the following workflow for putting on and taking off PPE should be strictly adhered to.
Caption: Workflow for the correct sequence of donning and doffing Personal Protective Equipment.
References
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
